molecular formula C12H19N5O7S B611804 WCK-5153 CAS No. 1436862-38-2

WCK-5153

Cat. No.: B611804
CAS No.: 1436862-38-2
M. Wt: 377.372
InChI Key: NAURQUDBIPQVFZ-YIZRAAEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WCK-5153 is a Novel Inhibitor of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones. WCK 5153 demonstrated specific high-affinity binding to PBP2 of A. baumannii. WCK 5153 shows a potent β-lactam enhancer effect against A. baumannii, including a multidrug-resistant OXA-23-producing ST2 international clone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O7S/c18-10(7-3-4-13-5-7)14-15-11(19)9-2-1-8-6-16(9)12(20)17(8)24-25(21,22)23/h7-9,13H,1-6H2,(H,14,18)(H,15,19)(H,21,22,23)/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAURQUDBIPQVFZ-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)[C@H]3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

WCK-5153: A Technical Guide on its Mechanism of Action in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

WCK-5153 is a novel bicyclo-acyl hydrazide, derived from the diazabicyclooctane scaffold, that acts as a potent "β-lactam enhancer" against Pseudomonas aeruginosa. Its primary mechanism of action is the specific and high-affinity inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis. This targeted inhibition disrupts cell elongation, leading to the formation of spherical cells (spheroplasts) and ultimately, bactericidal activity. When used in combination with β-lactam antibiotics that target other PBPs, such as PBP3, this compound exhibits profound synergistic effects, restoring the activity of these antibiotics against multidrug-resistant (MDR) strains of P. aeruginosa. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: PBP2 Inhibition

The central mechanism of this compound in Pseudomonas aeruginosa is its selective inhibition of Penicillin-Binding Protein 2 (PBP2).[1][2][3] PBP2 is a transpeptidase essential for the elongation of the peptidoglycan cell wall. By binding to PBP2, this compound prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. This targeted action leads to distinct morphological changes, with the bacteria transforming from rod-shaped cells to spherical forms, a hallmark of PBP2 inhibition.[4][5] This disruption of cell wall maintenance ultimately results in cell lysis and bacterial death.

Quantitative Analysis of PBP2 Inhibition

The affinity of this compound for PBP2 in P. aeruginosa has been quantified through competitive binding assays. These studies reveal a high degree of potency and selectivity for PBP2 over other PBPs.

Compound Target PBP IC50 (µg/mL) Reference Strain
This compoundPBP20.14P. aeruginosa PAO1

Table 1: 50% Inhibitory Concentration (IC50) of this compound for P. aeruginosa PBP2.

The "β-Lactam Enhancer" Effect: Synergy with Other β-Lactams

A key characteristic of this compound is its ability to act as a "β-lactam enhancer".[1][2][3] This is most evident when this compound is combined with β-lactam antibiotics that have a primary affinity for other PBPs, particularly PBP3, which is involved in cell division. For instance, when combined with a PBP3 inhibitor like cefepime, the dual inhibition of both PBP2 (by this compound) and PBP3 (by cefepime) leads to a potent synergistic bactericidal effect.[6][7] This combination is effective even against P. aeruginosa strains that are resistant to cefepime alone, including those producing metallo-β-lactamases (MBLs).[1][2]

Time-Kill Kinetics of this compound in Combination

Time-kill assays demonstrate the synergistic bactericidal activity of this compound when combined with other β-lactams. The following table summarizes the observed effects against various P. aeruginosa strains.

Strain Agent(s) Concentration Time (h) Log10 CFU/mL Reduction Outcome
P. aeruginosa PAO1 (AmpC hyperproducer)Cefepime + this compoundCLSI Breakpoint + 8 µg/mL24> 3Synergy
P. aeruginosa ST111 (VIM-1 MBL)Cefepime + this compoundCLSI Breakpoint + 8 µg/mL24> 3Synergy
P. aeruginosa ST175 (VIM-2 MBL)Aztreonam + this compoundCLSI Breakpoint + 8 µg/mL24> 3Synergy

Table 2: Summary of Time-Kill Assay Results for this compound Combinations against P. aeruginosa.[1]

Visualizing the Mechanism and Workflows

To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

WCK5153_Mechanism cluster_cell Pseudomonas aeruginosa cluster_periplasm Periplasm Outer Membrane Outer Membrane PBP2 PBP2 Outer Membrane->PBP2 Targets PBP3 PBP3 Outer Membrane->PBP3 Targets Periplasm Periplasm Inner Membrane Inner Membrane Peptidoglycan Synthesis Peptidoglycan Synthesis PBP2->Peptidoglycan Synthesis Inhibits Elongation PBP3->Peptidoglycan Synthesis Inhibits Division Spheroplast Formation Spheroplast Formation Peptidoglycan Synthesis->Spheroplast Formation Leads to This compound This compound This compound->Outer Membrane Penetrates Cefepime Cefepime Cefepime->Outer Membrane Penetrates Bactericidal Effect Bactericidal Effect Cell Lysis Cell Lysis Spheroplast Formation->Cell Lysis Cell Lysis->Bactericidal Effect

Caption: Mechanism of action of this compound and its synergy with cefepime in P. aeruginosa.

PBP_Binding_Assay start Start: P. aeruginosa Culture prep_membranes Prepare Bacterial Membrane Fractions start->prep_membranes incubation Incubate Membranes with This compound (or other inhibitor) prep_membranes->incubation add_bocillin Add Fluorescent Penicillin (Bocillin FL) incubation->add_bocillin sds_page Separate Proteins by SDS-PAGE add_bocillin->sds_page fluorimager Detect Fluorescent Signal with FluorImager sds_page->fluorimager analysis Analyze Signal Reduction to Determine IC50 fluorimager->analysis end End: PBP Inhibition Profile analysis->end

Caption: Experimental workflow for the Penicillin-Binding Protein (PBP) competition assay.

Time_Kill_Assay start Start: Prepare Bacterial Inoculum (~5x10^5 CFU/mL) add_agents Add Antimicrobial Agents (Alone and in Combination) start->add_agents incubation Incubate at 37°C add_agents->incubation sampling Collect Aliquots at 0, 4, 8, and 24 hours incubation->sampling plating Perform Serial Dilutions and Plate on Agar sampling->plating colony_count Incubate and Count Colony Forming Units (CFU) plating->colony_count analysis Plot Log10 CFU/mL vs. Time and Determine Synergy colony_count->analysis end End: Time-Kill Curve analysis->end

Caption: Experimental workflow for the time-kill kinetic assay.

Experimental Protocols

Penicillin-Binding Protein (PBP) Competition Assay

This protocol outlines the methodology used to determine the inhibitory activity of this compound against the PBPs of P. aeruginosa.

  • Preparation of Bacterial Membranes:

    • P. aeruginosa PAO1 is cultured to the late logarithmic phase.

    • Cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., 20 mM KH2PO4 with 140 mM NaCl, pH 7.5).

    • The cells are lysed by sonication, and intact cells are removed by low-speed centrifugation.

    • The supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes containing the PBPs. The membrane pellet is washed and resuspended in the buffer.

  • Competition Binding:

    • Aliquots of the prepared membrane fraction are incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C to allow for binding to the PBPs.

  • Fluorescent Labeling:

    • Following incubation with the inhibitor, a fluorescently labeled penicillin, Bocillin FL, is added to the reaction mixture and incubated for an additional period (e.g., 30 minutes) at 37°C. Bocillin FL will bind to any PBPs that are not already occupied by the inhibitor.

  • Protein Separation and Detection:

    • The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The gel is then visualized using a FluorImager to detect the fluorescent signal from the bound Bocillin FL.

  • Data Analysis:

    • The intensity of the fluorescent bands corresponding to each PBP is quantified. A reduction in fluorescence intensity in the presence of this compound, compared to a control without the inhibitor, indicates binding of this compound to that PBP.

    • The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that results in a 50% reduction in the fluorescent signal for a specific PBP.

Time-Kill Kinetic Assay

This protocol is used to assess the bactericidal activity of this compound alone and in combination with other antibiotics over time.

  • Inoculum Preparation:

    • A standardized inoculum of the P. aeruginosa test strain is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Addition of Antimicrobial Agents:

    • The antimicrobial agents are added to the bacterial suspension at desired concentrations, both individually and in combination. Control tubes with no antibiotic are also included.

  • Incubation and Sampling:

    • The cultures are incubated at 37°C with shaking.

    • Aliquots are removed at specified time points (e.g., 0, 4, 8, and 24 hours).

  • Viable Cell Counting:

    • Each aliquot is serially diluted in sterile saline or phosphate-buffered saline.

    • The dilutions are plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • The plates are incubated at 37°C for 18-24 hours, and the resulting colonies are counted to determine the CFU/mL at each time point.

  • Data Analysis:

    • The Log10 CFU/mL is plotted against time for each antimicrobial agent and combination.

    • Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point (e.g., 24 hours).[8]

Conclusion

This compound represents a promising advancement in the fight against multidrug-resistant P. aeruginosa. Its targeted inhibition of PBP2, leading to a potent bactericidal effect and a remarkable synergistic relationship with other β-lactam antibiotics, offers a novel therapeutic strategy. The data and protocols presented in this technical guide provide a comprehensive foundation for further research and development of this compound and other PBP2 inhibitors as a new class of antibacterial agents.

References

WCK-5153 as a β-lactam enhancer discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WCK-5153 is a novel bicyclo-acyl hydrazide (BCH), derived from the diazabicyclooctane (DBO) scaffold, that acts as a potent β-lactam enhancer.[1][2] It exhibits a unique mechanism of action by specifically and potently inhibiting penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[3][4] This targeted inhibition leads to the formation of spheroplasts, weakening the bacterial cell wall and rendering the pathogen highly susceptible to the bactericidal activity of partner β-lactam antibiotics that typically target other PBPs.[2][5] This synergistic effect is particularly significant against multidrug-resistant (MDR) pathogens, including those producing metallo-β-lactamases (MBLs), where traditional β-lactam/β-lactamase inhibitor combinations often fail.[5][6] this compound, in combination with β-lactams like cefepime, has demonstrated robust in vitro and in vivo efficacy against critical pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[7][8][9] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, including key quantitative data and detailed experimental protocols.

Introduction: The Rise of a β-Lactam Enhancer

The increasing prevalence of multidrug-resistant Gram-negative bacteria poses a significant global health threat. A key resistance mechanism is the production of β-lactamases, enzymes that inactivate β-lactam antibiotics. While β-lactamase inhibitors have been developed, the emergence of metallo-β-lactamases (MBLs) presents a formidable challenge as they are not inhibited by current clinical serine-β-lactamase inhibitors.

This compound (and its close analog, zidebactam/WCK 5107) represents a paradigm shift in overcoming this resistance.[1][5] Instead of directly inhibiting β-lactamases, this compound acts as a "β-lactam enhancer".[10] It was designed to have a high affinity for PBP2, a crucial enzyme in bacterial cell wall synthesis.[5] By inhibiting PBP2, this compound compromises the structural integrity of the bacterial cell wall, making it exquisitely sensitive to the action of a partner β-lactam that can then more effectively inhibit its primary PBP targets (e.g., PBP3 by cefepime).[5][11] This dual targeting of different PBPs leads to a potent synergistic and bactericidal effect, even against MBL-producing strains, as the mechanism bypasses the need for MBL inhibition.[2][5]

Mechanism of Action

This compound's primary molecular target is Penicillin-Binding Protein 2 (PBP2).[3][4] PBP2 is a transpeptidase involved in the synthesis of the peptidoglycan layer of the bacterial cell wall. Inhibition of PBP2 by this compound leads to the formation of non-viable, spherical cells (spheroplasts).[2][5]

When used in combination with a β-lactam antibiotic that predominantly inhibits other PBPs (e.g., PBP1a and PBP3 by cefepime), a synergistic bactericidal effect is achieved.[5] The concomitant inhibition of multiple critical PBPs leads to rapid cell lysis and death. This "enhancer" effect restores the activity of the partner β-lactam against many resistant strains.

WCK5153_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_periplasm Periplasmic Space PBP2 PBP2 Peptidoglycan Peptidoglycan Synthesis PBP2->Peptidoglycan Elongation PBP3 PBP3 PBP3->Peptidoglycan Septation CellLysis Cell Lysis Peptidoglycan->CellLysis Disruption WCK5153 This compound WCK5153->PBP2 Inhibition BetaLactam β-Lactam (e.g., Cefepime) BetaLactam->PBP3 Inhibition

Figure 1: Mechanism of synergistic bactericidal activity of this compound and a partner β-lactam.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: PBP2 Inhibitory Activity
OrganismIC50 for PBP2 (µg/mL)Reference
Pseudomonas aeruginosa0.14[1][3][4]
Acinetobacter baumannii0.01[7][12]
Klebsiella pneumoniaePotent PBP2 affinity[8]
Table 2: In Vitro Activity of this compound Alone and in Combination
Organism (Resistance Profile)AgentMIC Range (µg/mL)Key FindingsReference
P. aeruginosa (Wild-type & MDR)This compound2 - 32Bactericidal activity observed.[2][5]
P. aeruginosa (MBL-producing)Cefepime + this compound (4 or 8 µg/mL)-Restored susceptibility to cefepime.[2][5]
A. baumannii (Wild-type & MDR)This compound>1024Poor standalone activity.[7][12]
A. baumannii (OXA-23-producing)Cefepime + this compound (8 µg/mL)-4-fold reduction in cefepime MIC.[7][12]
A. baumannii (OXA-23-producing)Sulbactam + this compound (8 µg/mL)-8-fold reduction in sulbactam MIC.[7][12]
K. pneumoniae (MBL-producing)This compound>64Poor standalone activity.[8]
K. pneumoniae (MBL-producing)Cefepime + this compound (4 µg/mL)->4-fold reduction in cefepime MIC.[13]
K. pneumoniae (MBL-producing)Aztreonam + this compound (4 µg/mL)-Enhanced bactericidal activity.[13]
Table 3: β-Lactamase Inhibition Profile
β-LactamaseApparent Ki (Ki app) (µM)FindingReference
VIM-2 (MBL)>100No significant inhibition.[1][2][5]
OXA-23 (Carbapenemase)>100Poor inhibition.[7][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution methodology as described by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains for testing

  • This compound and partner β-lactam stock solutions

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution:

    • Perform serial two-fold dilutions of this compound and the partner β-lactam(s) in MHB directly in the 96-well plates.

    • For combination testing, prepare dilutions of the β-lactam in MHB containing a fixed concentration of this compound (e.g., 4 or 8 µg/mL).

  • Inoculation:

    • Inoculate each well (containing 100 µL of the drug dilution) with 10 µL of the prepared bacterial inoculum.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution Perform Serial Dilutions of Antimicrobials in 96-well Plate SerialDilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Assays

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Cation-adjusted Mueller-Hinton broth (MHB)

  • Bacterial strains for testing

  • This compound and partner β-lactam stock solutions

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a starting inoculum of approximately 1 x 10⁶ CFU/mL in flasks containing MHB.

  • Drug Addition:

    • Add this compound and/or the partner β-lactam to the flasks at desired concentrations (e.g., 0.25x, 1x, 2x, 4x MIC). Include a growth control flask without any antimicrobial.

  • Incubation and Sampling:

    • Incubate the flasks at 35°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates overnight at 35°C.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Penicillin-Binding Protein (PBP) Binding Assay

Objective: To determine the affinity of this compound for specific PBPs of a target organism.

Materials:

  • Bacterial cell membranes containing PBPs

  • Bocillin FL (a fluorescent penicillin derivative)

  • This compound at various concentrations

  • SDS-PAGE apparatus

  • Fluorescent gel imager

  • Image analysis software (e.g., ImageQuant TL)

Procedure:

  • PBP Preparation:

    • Grow the bacterial strain to mid-log phase and harvest the cells.

    • Lyse the cells and isolate the cell membrane fraction, which contains the PBPs.

  • Competitive Binding:

    • Pre-incubate the membrane preparations with increasing concentrations of this compound for a defined period (e.g., 10 minutes) to allow binding to PBPs.

  • Fluorescent Labeling:

    • Add Bocillin FL to the mixture and incubate for another defined period. Bocillin FL will bind to the PBPs that are not already occupied by this compound.

  • SDS-PAGE:

    • Stop the reaction and separate the PBP profiles using SDS-polyacrylamide gel electrophoresis.

  • Visualization and Quantification:

    • Visualize the fluorescently labeled PBPs using a fluorescent gel imager.

    • Quantify the intensity of each PBP band using image analysis software.

  • IC₅₀ Determination:

    • The IC₅₀ is the concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to the control (no this compound).

PBP_Assay_Workflow Start Start IsolateMembranes Isolate Bacterial Cell Membranes (containing PBPs) Start->IsolateMembranes PreIncubate Pre-incubate Membranes with Varying [this compound] IsolateMembranes->PreIncubate AddBocillin Add Fluorescent Penicillin (Bocillin FL) PreIncubate->AddBocillin RunSDS Separate PBPs by SDS-PAGE AddBocillin->RunSDS Visualize Visualize Fluorescent Bands on Gel Imager RunSDS->Visualize Quantify Quantify Band Intensity Visualize->Quantify CalculateIC50 Calculate IC50 Quantify->CalculateIC50 End End CalculateIC50->End

Figure 3: Workflow for PBP Binding Assay.

Conclusion and Future Directions

This compound is a pioneering β-lactam enhancer that offers a promising strategy to combat multidrug-resistant Gram-negative infections. Its novel mechanism of action, centered on the potent and specific inhibition of PBP2, allows it to synergize with existing β-lactams to overcome formidable resistance mechanisms, including those mediated by metallo-β-lactamases. The extensive preclinical data robustly supports its continued development. Zidebactam (WCK 5107), a closely related compound, is currently in late-stage clinical development in combination with cefepime (as WCK 5222), underscoring the clinical potential of this therapeutic approach.[11][14][15] Future research will likely focus on further elucidating the full spectrum of activity of this class of molecules, exploring new β-lactam partners, and understanding potential resistance development to these enhancer combinations. The development of this compound and its analogs represents a significant advancement in the fight against antimicrobial resistance.

References

A Technical Deep Dive into WCK-5153: A Novel Diazabicyclooctane β-Lactam Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The efficacy of our most reliable antibiotics, the β-lactams, is increasingly compromised by the production of β-lactamase enzymes. In response, the development of β-lactamase inhibitors (BLIs) has been a critical strategy. A promising new frontier in this area is the development of novel diazabicyclooctanes (DBOs) that not only inhibit β-lactamases but also act as "β-lactam enhancers." WCK-5153 is a prominent example of this new class of molecules, demonstrating a dual mechanism of action that potentiates the activity of partner β-lactams against some of the most challenging Gram-negative pathogens. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action: A Dual-Pronged Attack

This compound, a bicyclo-acyl hydrazide derivative of the diazabicyclooctane scaffold, exhibits a unique dual mechanism of action that distinguishes it from traditional BLIs[1][2].

  • β-Lactamase Inhibition: Like other DBOs such as avibactam and relebactam, this compound can inhibit certain Ambler class A and C β-lactamases. It rapidly acylates these enzymes, forming a stable acyl-enzyme complex that renders the β-lactamase inactive[3][4][5]. However, its activity against class D carbapenemases, such as OXA enzymes, is limited[3][5].

  • β-Lactam Enhancer Activity via PBP2 Inhibition: The defining characteristic of this compound is its potent and specific inhibition of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii[2][6][7][8][9]. PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall. By binding to PBP2, this compound disrupts this process, leading to the formation of osmotically unstable spheroplasts and eventual cell lysis[2][6]. This direct antibacterial effect, independent of β-lactamase inhibition, is termed the "β-lactam enhancer" activity.

The synergy with partner β-lactams, such as cefepime, arises from a complementary attack on the cell wall synthesis machinery. While this compound primarily targets PBP2, many β-lactams (like cefepime) have a higher affinity for other PBPs, such as PBP3. The simultaneous inhibition of multiple PBPs leads to a more profound and rapid bactericidal effect than either agent alone[10][11][12].

WCK-5153_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium WCK_5153 This compound PBP2 PBP2 WCK_5153->PBP2 Inhibits BLase β-Lactamase (Class A, C) WCK_5153->BLase Inhibits Partner_BL Partner β-Lactam (e.g., Cefepime) Other_PBPs Other PBPs (e.g., PBP3) Partner_BL->Other_PBPs Inhibits Partner_BL->BLase Hydrolyzed by Cell_Wall Peptidoglycan Cell Wall Synthesis PBP2->Cell_Wall Contributes to Other_PBPs->Cell_Wall Contributes to BLase->Partner_BL Inactivates Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to PBP_Inhibition_Assay_Workflow Start Bacterial Culture Harvest Harvest & Lyse Cells Start->Harvest Isolate_Membranes Isolate Cell Membranes (Ultracentrifugation) Harvest->Isolate_Membranes Pre_incubation Pre-incubate Membranes with this compound dilutions Isolate_Membranes->Pre_incubation Bocillin_FL Add Fluorescent Penicillin (Bocillin FL) Pre_incubation->Bocillin_FL SDS_PAGE Separate Proteins (SDS-PAGE) Bocillin_FL->SDS_PAGE Imaging Fluorescence Imaging SDS_PAGE->Imaging Quantification Quantify Band Intensity & Determine IC₅₀ Imaging->Quantification

References

WCK-5153: A Novel β-Lactam Enhancer Revolutionizing the Fight Against Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The relentless evolution of resistance mechanisms, particularly the production of β-lactamases, has rendered many conventional β-lactam antibiotics ineffective. In this critical landscape, WCK-5153 emerges as a pioneering β-lactam "enhancer" with a novel mechanism of action poised to overcome these resistance barriers. This technical guide provides a comprehensive overview of this compound, detailing its core mechanism, synergistic activity with β-lactams, quantitative efficacy data, and the experimental protocols utilized in its evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing antimicrobial therapies.

This compound, a bicyclo-acyl hydrazide derived from the diazabicyclooctane (DBO) scaffold, functions primarily as a potent and specific inhibitor of Penicillin-Binding Protein 2 (PBP2).[1] Unlike traditional β-lactamase inhibitors, this compound's principal strategy is not to directly neutralize β-lactamases but to enhance the bactericidal activity of partner β-lactams.[2][3] By binding to PBP2, this compound disrupts the crucial process of peptidoglycan cross-linking, thereby weakening the bacterial cell wall.[4] This "enhancer" effect restores and often potentiates the efficacy of β-lactams, such as cefepime, against a wide spectrum of clinically significant MDR pathogens, including carbapenem-resistant Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[4][5][6] This guide will delve into the preclinical data that underscores the potential of this compound as a groundbreaking adjuvant in the antimicrobial arsenal.

Mechanism of Action: PBP2 Inhibition and β-Lactam Enhancement

This compound's innovative approach to combating antibiotic resistance lies in its targeted inhibition of PBP2, a key enzyme in bacterial cell wall synthesis. This mechanism distinguishes it from conventional β-lactamase inhibitors.

The Role of PBP2 in Peptidoglycan Synthesis

Penicillin-binding proteins (PBPs) are essential bacterial enzymes that catalyze the final steps of peptidoglycan biosynthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.[7][8] PBP2, specifically, is a high-molecular-weight PBP that plays a critical role in cell elongation by acting as a transpeptidase, cross-linking peptidoglycan strands.[7][8] The disruption of PBP2 function leads to compromised cell wall integrity and, ultimately, cell death.

This compound: A Specific Inhibitor of PBP2

This compound exhibits high-affinity and specific binding to PBP2 in Gram-negative bacteria.[2][6][9] This targeted inhibition disrupts the normal process of cell wall synthesis. When used in combination with a β-lactam antibiotic, which typically targets other PBPs (e.g., cefepime targets PBP1a and PBP3), the synergistic effect is a more comprehensive blockade of peptidoglycan synthesis, leading to enhanced bactericidal activity.[2] This "β-lactam enhancer" mechanism is effective even against strains producing metallo-β-lactamases (MBLs), as it bypasses the need for direct MBL inhibition.[2][9]

cluster_0 Bacterial Cell cluster_1 Peptidoglycan Synthesis cluster_2 Drug Action PBP2 PBP2 (Cell Elongation) Peptidoglycan Peptidoglycan Cross-linking PBP2->Peptidoglycan Transpeptidation BetaLactam_Target_PBP Other PBPs (e.g., PBP1a, PBP3) BetaLactam_Target_PBP->Peptidoglycan Cell_Wall Weakened Cell Wall Peptidoglycan->Cell_Wall Leads to WCK5153 This compound WCK5153->PBP2 Inhibits BetaLactam β-Lactam Antibiotic (e.g., Cefepime) BetaLactam->BetaLactam_Target_PBP Inhibits Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Results in A Prepare Bacterial Membrane Fractions B Incubate Membrane Fractions with varying [this compound] (35°C, 15 min) A->B C Add Bocillin FL (10 µM) (35°C, 30 min) B->C D Stop Reaction with SDS and Heat (100°C, 3 min) C->D E Separate Proteins by SDS-PAGE D->E F Visualize Fluorescent PBPs (FluorImager) E->F G Quantify PBP2 Band Intensity F->G H Calculate IC50 G->H A Prepare Serial Dilutions of Antimicrobials in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D Incubate Plate (35°C, 16-20 hours) C->D E Visually Inspect for Growth and Determine MIC D->E A Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) B Add Antimicrobial Agents (Alone or in Combination) A->B C Incubate at 37°C B->C D Withdraw Aliquots at Specific Time Points C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count CFU/mL E->F G Plot Time-Kill Curves F->G

References

aWCK-5153: A Technical Deep Dive into Target Binding and Enzyme Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

aWCK-5153 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor that also functions as a potent β-lactam enhancer.[1][2][3][4] This dual-action mechanism, centered on the targeted inhibition of Penicillin-Binding Protein 2 (PBP2), offers a promising strategy to combat multidrug-resistant Gram-negative pathogens. This document provides an in-depth analysis of the target binding characteristics and enzyme inhibition kinetics of athis compound, supported by experimental data and detailed protocols.

Introduction

The rise of antibiotic resistance, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, necessitates the development of innovative therapeutic agents. athis compound emerges as a significant advancement, not only by inactivating certain β-lactamase enzymes but also by directly targeting a key component of bacterial cell wall synthesis. Its primary mechanism involves high-affinity binding to PBP2, a critical transpeptidase involved in peptidoglycan synthesis.[2][3][4][5] This targeted inhibition leads to the formation of spheroplasts and ultimately, bacterial cell death.[2][4] Furthermore, athis compound's ability to act as a β-lactam enhancer potentiates the activity of partner β-lactam antibiotics, restoring their efficacy against resistant strains.[1][2][3][4][5]

Target Binding: Penicillin-Binding Protein 2 (PBP2)

athis compound exhibits specific and potent inhibitory activity against PBP2 in key Gram-negative pathogens.

Quantitative Binding Data

The binding affinity of athis compound to PBP2 has been quantified through the determination of the half-maximal inhibitory concentration (IC50).

Target OrganismTarget ProteinIC50 (µg/mL)
Pseudomonas aeruginosaPBP20.14[6]
Acinetobacter baumanniiPBP20.01[5]

Table 1: Summary of athis compound PBP2 Inhibition

This data highlights the high affinity of athis compound for its primary molecular target. The significantly lower IC50 value observed for A. baumannii PBP2 suggests particularly potent activity against this challenging pathogen.

Enzyme Inhibition Kinetics

As a diazabicyclooctane, athis compound also possesses the ability to inhibit certain classes of β-lactamase enzymes.

β-Lactamase Inhibition Profile

athis compound demonstrates a selective pattern of β-lactamase inhibition. It is a rapid acylator of class A and class C β-lactamases, forming highly stable acyl-enzyme complexes.[1] However, its activity against class D and class B (metallo-β-lactamases) enzymes is limited.

Quantitative Inhibition Data

The inhibitory activity against specific β-lactamases is quantified by the apparent inhibition constant (Ki app).

Enzyme ClassSpecific EnzymeKi app (µM)
Class B (MBL)VIM-2> 100[2][3][4]
Class DOXA-23> 100[5]

Table 2: athis compound β-Lactamase Inhibition Constants

The high Ki app values indicate that athis compound is not an effective inhibitor of VIM-2 and OXA-23 β-lactamases. This specificity underscores the importance of its PBP2-binding activity for its overall antibacterial effect, particularly against pathogens producing these enzymes.

Experimental Protocols

The following sections detail the methodologies employed to determine the target binding and enzyme inhibition kinetics of athis compound.

PBP Binding Assay

This protocol outlines the determination of the IC50 of athis compound for PBP2.

Objective: To quantify the concentration of athis compound required to inhibit 50% of the binding of a fluorescent penicillin reporter to PBP2.

Materials:

  • Bacterial membrane preparations containing PBPs (0.5 mg/mL)

  • athis compound (serial dilutions)

  • Bocillin FL (fluorescent penicillin)

  • Phosphate buffer

  • SDS-PAGE apparatus

  • Fluorometric imager

Procedure:

  • Incubate the PBP-containing membrane preparations with increasing concentrations of athis compound for 30 minutes at 37°C.[7]

  • Add Bocillin FL to a final concentration of 25 µM and incubate for a further 10 minutes at 37°C.[7]

  • Terminate the labeling reaction by adding SDS-PAGE sample buffer.

  • Separate the labeled PBPs by SDS-polyacrylamide gel electrophoresis.[7]

  • Visualize the fluorescently labeled PBPs using a fluorometric imager.

  • Quantify the intensity of the PBP2 band at each athis compound concentration.

  • Plot the percentage of PBP2 inhibition against the logarithm of the athis compound concentration and determine the IC50 value from the resulting dose-response curve.

Enzyme Inhibition Kinetics Assay

This protocol describes the determination of the apparent inhibition constant (Ki app) of athis compound against purified β-lactamases.

Objective: To determine the inhibitory potential of athis compound against a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., VIM-2, OXA-23)

  • athis compound (serial dilutions)

  • Chromogenic or fluorogenic β-lactamase substrate (e.g., nitrocefin)

  • Assay buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Pre-incubate the purified β-lactamase with various concentrations of athis compound for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time.

  • Calculate the initial reaction velocities at each inhibitor concentration.

  • Determine the Ki app value by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive or non-competitive inhibition).

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows related to athis compound.

aWCK5153_Mechanism_of_Action cluster_bacterium Bacterial Cell aWCK5153 athis compound PBP2 PBP2 aWCK5153->PBP2 Inhibition CellWall Cell Wall Synthesis PBP2->CellWall Catalyzes Spheroplast Spheroplast Formation CellWall->Spheroplast CellLysis Cell Lysis Spheroplast->CellLysis

Figure 1: Mechanism of athis compound Action

PBP_Binding_Assay_Workflow Start Start: PBP-containing membranes IncubateInhibitor Incubate with athis compound Start->IncubateInhibitor AddReporter Add Bocillin FL (fluorescent reporter) IncubateInhibitor->AddReporter SDS_PAGE Separate proteins by SDS-PAGE AddReporter->SDS_PAGE Visualize Visualize fluorescent bands SDS_PAGE->Visualize Analyze Quantify and determine IC50 Visualize->Analyze End End: IC50 value Analyze->End

Figure 2: PBP Binding Assay Workflow

Beta_Lactam_Enhancer_Effect cluster_pathway Dual Target Inhibition BetaLactam β-Lactam Antibiotic PBP_other Other PBPs BetaLactam->PBP_other Inhibits aWCK5153 athis compound PBP2 PBP2 aWCK5153->PBP2 Inhibits Synergy Synergistic Bactericidal Effect PBP_other->Synergy PBP2->Synergy

Figure 3: β-Lactam Enhancer Logical Relationship

Conclusion

athis compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its dual mechanism of action, combining selective β-lactamase inhibition with potent, high-affinity binding to PBP2, provides a powerful and synergistic antibacterial effect. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals engaged in the discovery and development of novel antimicrobial agents. The continued investigation of athis compound and similar compounds is crucial for addressing the global challenge of antibiotic resistance.

References

aearly in-vitro studies of WCK-5153 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Early In-Vitro Efficacy of WCK-5153

Abstract

This compound is a novel, non-β-lactam bicyclo-acyl hydrazide that functions as a potent β-lactam enhancer.[1][2] It is a derivative of the diazabicyclooctane (DBO) scaffold, developed to address infections caused by highly drug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa and Acinetobacter baumannii.[3][4] this compound's primary mechanism of action is the specific and high-affinity inhibition of Penicillin-Binding Protein 2 (PBP2).[4][5][6] While it possesses limited standalone antibacterial activity, its principal utility lies in its ability to work synergistically with β-lactam antibiotics.[6] By inhibiting PBP2, this compound restores the susceptibility of multidrug-resistant (MDR) strains to partner β-lactams, leading to a potent bactericidal effect.[4][6] This guide summarizes the foundational in-vitro studies that characterize the efficacy, mechanism, and experimental protocols associated with this compound.

Core Mechanism of Action: PBP2 Inhibition and β-Lactam Enhancement

This compound's efficacy is not derived from direct bactericidal activity but from its role as a "β-lactam enhancer".[6] The molecule selectively targets and binds to PBP2, a crucial enzyme involved in the synthesis of the bacterial cell wall.[4][5] In many resistant Gram-negative pathogens, β-lactam antibiotics are rendered ineffective by β-lactamase enzymes or other resistance mechanisms.[4] this compound's inhibition of PBP2 acts as a complementary point of attack. This dual assault on the cell wall synthesis machinery—this compound on PBP2 and a partner β-lactam on its respective PBP target—leads to a synergistic bactericidal outcome, effectively overcoming resistance.[4]

Notably, studies indicate that this compound is a poor inhibitor of key carbapenemase enzymes like OXA-23, with apparent Ki values greater than 100 μM.[1][7] This reinforces that its primary contribution to the combination's efficacy is through the enhancer mechanism, not through direct β-lactamase inhibition.

cluster_0 Standard Beta-Lactam Action & Resistance cluster_1 This compound Enhancer Mechanism BL Beta-Lactam Antibiotic PBP_target Target PBP (e.g., PBP3) BL->PBP_target Inhibits CWS Cell Wall Synthesis PBP_target->CWS BL_Resist Resistance (e.g., Beta-Lactamase) BL_Resist->BL Degrades Ineffective Treatment Ineffective BL_Resist->Ineffective WCK5153 This compound PBP2 PBP2 WCK5153->PBP2 Inhibits Synergy Synergistic Cell Wall Disruption PBP2->Synergy BL_combo Beta-Lactam Antibiotic PBP_target_combo Target PBP (e.g., PBP3) BL_combo->PBP_target_combo Inhibits PBP_target_combo->Synergy Death Bacterial Cell Death Synergy->Death

Caption: Logical flow of this compound's β-lactam enhancer mechanism.

Quantitative In-Vitro Efficacy Data

The following tables summarize the key quantitative data from early in-vitro evaluations of this compound against two critical pathogens: Acinetobacter baumannii and Pseudomonas aeruginosa.

Table 1: PBP2 Inhibitory Activity of this compound

This table presents the 50% inhibitory concentration (IC₅₀) values, demonstrating the high affinity of this compound for its target enzyme in different species.

Target OrganismTarget ProteinIC₅₀ (μg/mL)Reference(s)
Acinetobacter baumanniiPBP20.01[1][2]
Pseudomonas aeruginosaPBP20.14[5][6]
Table 2: Minimum Inhibitory Concentrations (MICs) against Acinetobacter baumannii

This table highlights the potent synergistic effect of this compound when combined with standard β-lactam antibiotics against both wild-type and multidrug-resistant A. baumannii.

Strain TypeAgentMIC (μg/mL)Reference(s)
Wild-type & MDRThis compound (alone)>1024[1][2][7]
OXA-23-producingCefepime (alone)64[8]
OXA-23-producingCefepime + 8 μg/mL this compound16 (4-fold reduction)[1][2][8]
OXA-23-producingSulbactam (alone)16[8]
OXA-23-producingSulbactam + 8 μg/mL this compound2 (8-fold reduction)[1][2]
Table 3: Minimum Inhibitory Concentrations (MICs) against Pseudomonas aeruginosa

This table shows the standalone activity of this compound and its ability to restore susceptibility to β-lactams in various resistant P. aeruginosa strains.

Strain TypeAgentMIC (μg/mL)Reference(s)
Various StrainsThis compound (alone)2 - 32[9][10]
Mutant StrainsVarious β-lactams (alone)Resistant[9][11]
Mutant StrainsVarious β-lactams + 4 or 8 μg/mL this compoundSusceptible[9][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections describe the protocols for key experiments used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard for determining the MIC of an antimicrobial agent.[12] This protocol establishes the lowest concentration of a drug that prevents visible growth of a bacterium.

Methodology:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are used to inoculate a saline or broth solution, which is then adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve the final target inoculum density.

  • Drug Dilution: Serial twofold dilutions of this compound, partner β-lactams, and their combinations are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth, as detected by the naked eye.

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) A->C B Prepare 2-fold Serial Dilutions of Antimicrobial Agents in 96-Well Plate with CAMHB B->C D Incubate Plate (35-37°C for 16-20h) C->D E Read Plate Visually for Bacterial Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Standard workflow for MIC determination via broth microdilution.
Time-Kill Kinetic Assays

Time-kill assays provide dynamic information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[3][13]

Methodology:

  • Preparation of Inoculum: A starting bacterial inoculum is prepared in Mueller-Hinton Broth (MHB) and adjusted to a concentration of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.[3]

  • Drug Exposure: The bacterial suspension is exposed to fixed, clinically relevant concentrations of this compound, a partner β-lactam, or the combination of both. A growth control (no drug) is included.

  • Timed Sampling: The cultures are incubated at 37°C with shaking. Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[14]

  • Viable Cell Counting: Each aliquot is serially diluted in sterile saline or phosphate-buffered saline. The dilutions are then plated onto Mueller-Hinton Agar.

  • Incubation and Enumeration: The agar plates are incubated for 18-24 hours at 37°C, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antimicrobial condition. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to its most active single agent.

A Prepare Bacterial Culture in MHB (~5x10^6 CFU/mL) B Add Antimicrobial Agents (Single or Combination) to Culture Flasks A->B C Incubate at 37°C with Shaking B->C D Withdraw Aliquots at Predetermined Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions of Each Aliquot D->E F Plate Dilutions onto Mueller-Hinton Agar E->F G Incubate Plates (18-24h at 37°C) F->G H Count Colonies (CFU) and Calculate CFU/mL G->H I Plot log10(CFU/mL) vs. Time to Determine Killing Kinetics H->I

Caption: Experimental workflow for an in-vitro time-kill kinetics assay.

References

In-depth Technical Guide to AZD5153: A Bivalent BRD4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4 (BRD4).[1][2] Its unique bivalent binding mechanism, which allows for simultaneous interaction with the two bromodomains of BRD4, results in enhanced potency and antitumor activity compared to traditional monovalent BET inhibitors.[3][4] This technical guide provides a comprehensive overview of the intellectual property, mechanism of action, experimental data, and key signaling pathways associated with AZD5153.

Intellectual Property

The core composition of matter for AZD5153 is described in the international patent application WO2016097935, which originated from the PCT application PCT/IB2015/002490. This patent family covers the chemical structure, synthesis, and use of a series of compounds, including AZD5153, as BET protein inhibitors for the treatment of cancer. Further patent applications may cover specific formulations, combination therapies, and methods of use. For instance, a patent has been issued for the dose schedule of an AZD5153 and olaparib combination.

Mechanism of Action

AZD5153 functions by selectively binding to the acetylated lysine recognition motifs within the two bromodomains of the BRD4 protein. This competitive binding prevents BRD4 from interacting with acetylated histones on chromatin, thereby disrupting the formation of transcriptional regulatory complexes.[2] The inhibition of BRD4 leads to the dysregulation of target gene expression, particularly those involved in cell proliferation and survival. Notably, AZD5153 treatment has been shown to downregulate the expression of the MYC oncogene, a key driver in many human cancers.[3][5][6] Additionally, AZD5153 has been observed to impact the E2F and mTOR signaling pathways.[4][6][7]

Preclinical and Clinical Data

Preclinical Efficacy

In vitro studies have demonstrated the potent anti-proliferative activity of AZD5153 across a range of hematologic and solid tumor cell lines.[3][5][8][9] In vivo, AZD5153 has shown significant antitumor activity in various xenograft models, leading to tumor growth inhibition and regression.[4][5]

Cell LineCancer TypeIC50 / GI50Reference
HCT116Colorectal CancerNot specified[3]
LoVoColorectal CancerNot specified[3]
PC-3Prostate CancerPotent inhibition at 100 nM[8]
LNCaPProstate CancerPotent inhibition at 100 nM[8]
Multiple Hematologic Cell LinesAML, MM, DLBCLGI50 <150 nM[5]
Huh7Hepatocellular CarcinomaLowest IC50 among tested HCC lines[9]
PLC/PRF/5Hepatocellular CarcinomaHighest IC50 among tested HCC lines[9]
Clinical Trial Data (NCT03205176)

A first-in-human, Phase I clinical trial (NCT03205176) evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of AZD5153 as a monotherapy and in combination with olaparib in patients with relapsed or refractory solid tumors, including lymphomas.[10][11][12][13]

ParameterMonotherapyCombination with OlaparibReference
Maximum Tolerated Dose (MTD) Not explicitly statedNot explicitly stated[10][11][12]
Recommended Phase II Dose (RP2D) 30 mg QD or 15 mg BID10 mg QD (intermittent) with olaparib 300 mg BID[11]
Common Treatment-Emergent Adverse Events (TEAEs) Fatigue (38.2%), Thrombocytopenia (32.4%), Diarrhea (32.4%)Nausea (66.7%), Fatigue (53.3%)[11][12]
Common Grade ≥3 TEAEs Thrombocytopenia (14.7%), Anemia (8.8%)Thrombocytopenia (26.7%)[11][12]
Pharmacokinetics Dose-proportional increase in Cmax and AUC. t1/2 of ~6 hours.-[10]
Clinical Response -One partial response in a patient with metastatic pancreatic cancer.[11][12]

Signaling Pathways and Experimental Workflows

AZD5153 Mechanism of Action and Downstream Effects

AZD5153_Mechanism cluster_0 AZD5153 Inhibition cluster_1 Cellular Processes cluster_2 Downstream Signaling AZD5153 AZD5153 BRD4 BRD4 AZD5153->BRD4 Inhibits Apoptosis Apoptosis AZD5153->Apoptosis Induces Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Transcription_Complex Transcriptional Regulatory Complex Acetylated_Histones->Transcription_Complex Recruits MYC MYC Transcription_Complex->MYC Activates E2F E2F Transcription_Complex->E2F Activates mTOR mTOR Pathway Transcription_Complex->mTOR Activates Cell_Proliferation Cell Proliferation MYC->Cell_Proliferation Promotes E2F->Cell_Proliferation Promotes mTOR->Cell_Proliferation Promotes

Caption: AZD5153 inhibits BRD4, leading to the downregulation of key oncogenic pathways like MYC, E2F, and mTOR, ultimately suppressing cell proliferation and inducing apoptosis.

General Experimental Workflow for In Vitro Analysis of AZD5153

In_Vitro_Workflow start Cancer Cell Lines treatment Treat with AZD5153 (various concentrations) start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay western_blot Western Blot Analysis (e.g., for MYC, cleaved PARP) treatment->western_blot data_analysis Data Analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: A typical in vitro workflow to assess the efficacy of AZD5153 on cancer cell lines, involving treatment followed by assays for proliferation, apoptosis, and protein expression.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of AZD5153 (e.g., 0.001 to 10 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of AZD5153.

Western Blot Analysis
  • Cell Lysis: Treat cells with AZD5153 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MYC, PARP, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Animal Studies (Xenograft Model)
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer AZD5153 (e.g., 5 mg/kg, oral gavage, daily) or vehicle control.

  • Tumor Measurement: Measure the tumor volume (Volume = (length x width²)/2) and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Plot the tumor growth curves and perform statistical analysis to determine the antitumor efficacy of AZD5153.

Conclusion

AZD5153 is a promising bivalent BRD4 inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its ability to potently suppress key oncogenic signaling pathways provides a strong rationale for its continued development as a cancer therapeutic, both as a monotherapy and in combination with other agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation and clinical application of AZD5153.

References

WCK-5153: A Technical Deep Dive into a Novel β-Lactam Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

Aurangabad, India - In the global battle against antimicrobial resistance, Wockhardt's WCK-5153 has emerged as a significant development. This in-depth technical guide provides a comprehensive overview of this compound, a novel β-lactam enhancer designed to combat infections caused by highly drug-resistant Gram-negative pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its mechanism of action, quantitative data from key studies, and the experimental protocols used in its evaluation.

Core Concept: The β-Lactam Enhancer Approach

This compound is a bicyclo-acyl hydrazide (BCH), a derivative of the diazabicyclooctane (DBO) scaffold.[1][2] Unlike traditional β-lactamase inhibitors, this compound primarily functions as a "β-lactam enhancer." Its principal mechanism of action is the potent and specific inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the biosynthesis of the bacterial cell wall.[1][3] By disrupting PBP2-mediated peptidoglycan crosslinking, this compound weakens the bacterial cell wall, making the pathogen more susceptible to the action of partner β-lactam antibiotics that may target other PBPs, such as PBP3.[2] This synergistic interaction restores the efficacy of existing β-lactams against multidrug-resistant (MDR) strains of formidable pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[1][3]

Quantitative Assessment of In Vitro Activity

The following tables summarize the key quantitative data from preclinical studies of this compound, providing insights into its potency and spectrum of activity.

Table 1: PBP2 Inhibition by this compound

OrganismIC50 (µg/mL)Reference(s)
Pseudomonas aeruginosa0.14[3]
Acinetobacter baumannii0.01[1]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

OrganismMIC Range (µg/mL)NoteReference(s)
Pseudomonas aeruginosa2 - 32[4]
Acinetobacter baumannii>1024This compound is not intended for monotherapy against this organism.[1]

Table 3: β-Lactamase Inhibition by this compound

β-LactamaseApparent Ki (Ki app) (µM)InterpretationReference(s)
VIM-2>100Poor inhibitor[4]
OXA-23>100Poor inhibitor[1]

Table 4: Synergistic Activity of this compound with Cefepime against Multidrug-Resistant P. aeruginosa

StrainCefepime MIC (µg/mL)Cefepime + this compound (4 µg/mL) MIC (µg/mL)Fold Reduction in Cefepime MIC
Wild-type PAO110.254
MexAB-OprM-hyperproducing40.58
OprD-deficient818
AmpC-hyperproducing1628
VIM-2-producing (ST175)64416
VIM-1-producing (ST111)128816

This table is a representation of data presented in scientific literature; specific values may vary between studies.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and partner β-lactams is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

Protocol:

  • Inoculum Preparation: A suspension of the bacterial isolate is prepared in a saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution: A two-fold serial dilution of this compound and the partner β-lactam is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of this compound alone and in combination with a partner β-lactam over time.[6][7]

Protocol:

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.

  • Drug Exposure: The bacterial suspension is exposed to this compound and the partner β-lactam at concentrations corresponding to multiples of their MICs (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without any antibiotic is included.

  • Sampling: Aliquots are withdrawn from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The withdrawn samples are serially diluted in saline, and a specific volume is plated on nutrient agar plates.

  • Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of this compound for specific PBPs using a competition assay with a fluorescently labeled penicillin, Bocillin FL.[8][9]

Protocol:

  • Bacterial Membrane Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and lysed. The cell membrane fraction containing the PBPs is then isolated by ultracentrifugation.

  • Competition Assay: The membrane preparation is incubated with increasing concentrations of this compound for a specific period to allow for binding to the PBPs.

  • Fluorescent Labeling: Bocillin FL is then added to the mixture and incubated to label the PBPs that are not bound by this compound.

  • SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorography: The gel is visualized using a fluorescence imager to detect the Bocillin FL-labeled PBPs.

  • IC50 Determination: The intensity of the fluorescent bands corresponding to each PBP is quantified. The concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band is determined as the IC50 value.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflow of a key experimental protocol.

G cluster_cell Bacterial Cell cluster_periplasm Periplasmic Space PBP2 PBP2 Peptidoglycan Peptidoglycan Synthesis PBP2->Peptidoglycan Cross-linking PBP3 PBP3 PBP3->Peptidoglycan Transpeptidation Cell Wall Instability Cell Wall Instability Peptidoglycan->Cell Wall Instability Leads to WCK5153 This compound WCK5153->PBP2 Inhibits BetaLactam Partner β-lactam (e.g., Cefepime) BetaLactam->PBP3 Inhibits Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Instability->Bacterial Cell Lysis Results in

Caption: Synergistic mechanism of this compound and a partner β-lactam.

G start Start: Prepare Bacterial Inoculum (0.5 McFarland) dilution Prepare 2-fold serial dilutions of this compound and partner β-lactam in 96-well plate start->dilution inoculation Inoculate wells with bacterial suspension (final conc. 5x10^5 CFU/mL) dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation reading Read MIC: Lowest concentration with no visible growth incubation->reading end End: MIC Determined reading->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound represents a promising advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique mechanism as a β-lactam enhancer, specifically targeting PBP2, allows for the revitalization of existing β-lactam antibiotics. The comprehensive in vitro data demonstrates its potential to overcome key resistance mechanisms. The detailed experimental protocols provided herein offer a foundation for further research and development in this critical area of infectious disease. As this compound and similar compounds progress through the development pipeline, they offer a beacon of hope in an era of increasing antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for In-Vitro Susceptibility Testing of WCK-5153

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in-vitro susceptibility of bacterial isolates to WCK-5153, a novel β-lactam enhancer that acts as a Penicillin-Binding Protein 2 (PBP2) inhibitor. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100, which are the globally recognized standards for antimicrobial susceptibility testing.

Data Presentation: In-Vitro Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-negative pathogens.

Table 1: MIC of this compound against Pseudomonas aeruginosa

Strain TypeMIC Range (µg/mL)
Wild-Type and Mutant Strains2 - 32

Data sourced from studies on the antimicrobial activity of this compound against various P. aeruginosa strains[1][2]

Table 2: In-Vitro Activity of this compound against Acinetobacter baumannii

Strain TypeMIC (µg/mL)
Wild-Type and Multidrug-Resistant Strains>1024

Note: While the intrinsic activity of this compound alone against A. baumannii is low, it demonstrates a potent β-lactam enhancer effect when used in combination with other agents.

Table 3: In-Vitro Activity of this compound against Enterobacterales

OrganismConditionMIC (µg/mL)
Klebsiella pneumoniae (MBL-producing)This compound alone>64

Note: this compound shows significant enhancer activity for cefepime and aztreonam against MBL-producing K. pneumoniae.

Experimental Protocols

The following are detailed methodologies for performing in-vitro susceptibility testing of this compound.

Protocol 1: Broth Microdilution MIC Assay

This protocol follows the CLSI M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or at least 10 times the highest concentration to be tested.

    • The solvent used should be appropriate for this compound and should not affect bacterial growth.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 100 µL of varying concentrations of this compound in each well.

  • Inoculum Preparation:

    • From a pure, overnight culture, select 3-4 colonies and suspend them in a sterile liquid medium.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Within 15 minutes of standardization, inoculate each well (except for the sterility control well) with 10 µL of the diluted bacterial suspension. The final volume in each well will be 110 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Seal the microtiter plates to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

  • Quality Control:

    • Concurrently test the recommended QC strains. The resulting MIC values should fall within the acceptable ranges specified in the current CLSI M100 document.

Protocol 2: Agar Dilution MIC Assay

This protocol is an alternative method to broth microdilution for determining the MIC of this compound, following CLSI M07 guidelines.

Materials:

  • This compound analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents

  • Incubator (35°C ± 2°C)

  • Inoculum replicating apparatus (optional)

  • Quality control (QC) strains

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a sterile diluent.

    • For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten MHA (maintained at 45-50°C).

    • Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm.

    • Allow the agar to solidify at room temperature.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the prepared bacterial suspension. An inoculum replicating apparatus can be used to deliver a standardized volume.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

  • Quality Control:

    • Test the recommended QC strains in parallel. The MIC values obtained must be within the acceptable ranges as defined by the CLSI M100 supplement.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols and the logical relationship for interpreting MIC results.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Reading prep_drug Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions of this compound in Plates prep_drug->serial_dilute prep_plates Prepare 96-Well Plates with CAMHB prep_plates->serial_dilute prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Plates with Standardized Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar_Dilution_Workflow cluster_prep_agar Preparation cluster_inoculation_agar Inoculation & Incubation cluster_reading_agar Reading prep_drug_agar Prepare this compound Stock Solution prep_agar_plates Prepare Agar Plates with Serial Dilutions of this compound prep_drug_agar->prep_agar_plates spot_inoculate Spot Inoculate Plates with Standardized Bacteria prep_agar_plates->spot_inoculate prep_inoculum_agar Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum_agar->spot_inoculate incubate_agar Incubate at 35°C for 16-20 hours spot_inoculate->incubate_agar read_mic_agar Read MIC (Lowest concentration with no visible growth) incubate_agar->read_mic_agar

Caption: Workflow for Agar Dilution Susceptibility Testing.

MIC_Interpretation_Logic cluster_legend Interpretation mic_value MIC Value (µg/mL) breakpoint_s Susceptible Breakpoint (S) mic_value->breakpoint_s breakpoint_r Resistant Breakpoint (R) mic_value->breakpoint_r > susceptible Susceptible breakpoint_s->susceptible intermediate Intermediate breakpoint_s->intermediate > S and ≤ I resistant Resistant breakpoint_r->resistant

Caption: Logical Flow for MIC Result Interpretation.

References

Application Notes & Protocols: Utilizing WCK-5153 in Combination with Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing carbapenemases like metallo-β-lactamases (MBLs), poses a significant threat to global health. Meropenem, a broad-spectrum carbapenem antibiotic, is a cornerstone for treating severe bacterial infections. However, its efficacy is compromised by resistance mechanisms. WCK-5153 is a novel, non-β-lactam bicyclo-acyl hydrazide (BCH) that acts as a β-lactam enhancer.[1][2][3] It does not possess significant standalone antibacterial activity but functions to potentiate the effects of β-lactam antibiotics, including meropenem, against resistant pathogens.[1] This document provides a detailed overview of the mechanism of action and protocols for evaluating the synergistic combination of this compound and meropenem.

Mechanism of Action
  • Meropenem: As a carbapenem antibiotic, meropenem's primary mechanism is the inhibition of bacterial cell wall synthesis.[4][5] It readily penetrates the bacterial outer membrane and covalently binds to multiple essential penicillin-binding proteins (PBPs).[6][7] This binding inactivates the transpeptidase enzymes responsible for the final cross-linking of peptidoglycan chains, compromising cell wall integrity and leading to bacterial cell lysis and death.[5][8]

  • This compound: this compound is a potent and specific inhibitor of Penicillin-Binding Protein 2 (PBP2).[1][9][10] By binding with high affinity to PBP2, it disrupts a crucial component of the cell wall synthesis machinery that is often not the primary target of many β-lactams.[11][12] This specific action is key to its role as an "enhancer."

  • Synergistic Action (this compound + Meropenem): The combination of this compound and meropenem results in a powerful synergistic effect due to dual targeting of different essential PBPs. While meropenem inhibits several PBPs, this compound's high-affinity binding to PBP2 complements this activity. This multi-target inhibition leads to a more profound and rapid disruption of peptidoglycan synthesis than either agent can achieve alone. A notable advantage of this β-lactam enhancer mechanism is its ability to restore meropenem's activity against strains expressing resistance mechanisms that do not involve PBP2 alteration, such as MBLs, effectively bypassing the need for a direct MBL inhibitor.[2][13]

SynergyMechanism cluster_bacterium Gram-Negative Bacterium cluster_synthesis Peptidoglycan Synthesis PBPn Other PBPs (e.g., PBP1a/1b, PBP3) Crosslinking Cell Wall Cross-linking PBPn->Crosslinking Catalyzes PBP2 PBP2 PBP2->Crosslinking Catalyzes CellLysis Cell Lysis & Bacterial Death Crosslinking->CellLysis Maintains Cell Integrity Meropenem Meropenem Meropenem->PBPn Inhibits WCK5153 This compound (β-Lactam Enhancer) WCK5153->PBP2 Specifically Inhibits

Caption: Synergistic mechanism of Meropenem and this compound.

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating this compound.

Table 1: PBP2 Inhibitory Activity of this compound
OrganismPBP TargetIC₅₀ (µg/mL)Reference
Pseudomonas aeruginosaPBP2~0.14[1][9]
Acinetobacter baumanniiPBP20.01[11][14][15]
Klebsiella pneumoniaePBP2High Affinity[12][13]
Table 2: In Vitro Synergy of this compound with β-Lactams against Resistant P. aeruginosa
Strain Typeβ-LactamThis compound Conc. (µg/mL)OutcomeReference
PAO1 (Wild-Type)Cefepime (1x MIC)0.25x MIC~3-log reduction in bacterial load[2]
MBL-producingMeropenem8Enhanced killing, potential for eradication[2][16]
MexAB-OprM EffluxMeropenem (4-8 µg/mL)8Enhanced killing[2]
AmpC HyperproducerMeropenem (4-8 µg/mL)8Enhanced killing[2]
Table 3: In Vitro Synergy of this compound with β-Lactams against Other Gram-Negative Pathogens
OrganismResistance Mechanismβ-Lactam PartnerThis compound Conc. (µg/mL)OutcomeReference
A. baumanniiOXA-23Cefepime8>3-log₁₀ kill, complete eradication at 24h[11]
A. baumanniiWild-Type & MDRSulbactam88-fold MIC reduction[11][14]
K. pneumoniaeMBL (VIM-1, NDM-1)Aztreonam4>32-fold MIC reduction, ≥3-log₁₀ kill[13]
K. pneumoniaeMBL (VIM-1, NDM-1)Cefepime4MIC reduction to susceptible range[13]

Experimental Protocols

The following protocols outline key experiments for evaluating the synergy between this compound and meropenem.

ExperimentalWorkflow Start Start: Obtain Bacterial Isolates (Resistant & Susceptible Strains) Checkerboard Protocol 3.1: Checkerboard MIC Assay Start->Checkerboard PBP_Assay Protocol 3.3 (Optional): PBP Binding Assay Start->PBP_Assay CalculateFIC Calculate Fractional Inhibitory Concentration (FIC) Index Checkerboard->CalculateFIC SynergyDecision Synergy? (FIC ≤ 0.5) CalculateFIC->SynergyDecision TimeKill Protocol 3.2: Time-Kill Kinetic Assay SynergyDecision->TimeKill Yes End End: Characterize Combination Efficacy SynergyDecision->End No/Additive AnalyzeKinetics Analyze Bacterial Kill Curves (Synergy, Bactericidal Activity) TimeKill->AnalyzeKinetics AnalyzeKinetics->End ConfirmTarget Confirm this compound Affinity for PBP2 PBP_Assay->ConfirmTarget

Caption: Workflow for evaluating this compound and meropenem synergy.
Protocol: Checkerboard Broth Microdilution Assay for Synergy

Objective: To quantify the synergistic activity of this compound and meropenem by determining the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Stock solutions of meropenem and this compound in an appropriate solvent (e.g., DMSO, water)

  • Multichannel pipette

Methodology:

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create a two-dimensional serial dilution of the compounds. Along the x-axis (e.g., columns 2-11), prepare 2-fold serial dilutions of meropenem. Along the y-axis (e.g., rows B-G), prepare 2-fold serial dilutions of this compound.

    • Row A should contain dilutions of meropenem only. Column 1 should contain dilutions of this compound only. Well H12 serves as a growth control (no drug).

  • Inoculation:

    • Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plates and incubate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for every combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the FIC index as follows:

      • FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC Index = FIC of Meropenem + FIC of this compound

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Protocol: Time-Kill Kinetic Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound and meropenem, alone and in combination, over time.

Materials:

  • CAMHB

  • Sterile culture tubes or flasks

  • Bacterial inoculum standardized to 5 x 10⁵ - 1 x 10⁶ CFU/mL

  • Meropenem and this compound at desired concentrations (e.g., 0.5x, 1x, 2x MIC)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Methodology:

  • Preparation:

    • Prepare flasks containing CAMHB with the following:

      • Growth Control (no drug)

      • Meropenem alone (at a fixed concentration)

      • This compound alone (at a fixed concentration, e.g., 4 or 8 µg/mL)[2]

      • Meropenem + this compound combination

  • Inoculation:

    • Inoculate each flask with the standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot log₁₀ CFU/mL versus time for each condition.

    • Synergy: Defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal Activity: Defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum at 24 hours.

Protocol: Penicillin-Binding Protein (PBP) Binding Assay

Objective: To confirm the binding affinity of this compound to PBP2. This is often performed using a competitive assay with a fluorescently labeled β-lactam.

Materials:

  • Bacterial membrane fractions containing PBPs

  • Bocillin™ FL (a fluorescent penicillin)

  • This compound at various concentrations

  • SDS-PAGE equipment and reagents

  • Fluorescent gel scanner

Methodology:

  • PBP Preparation:

    • Isolate the inner membrane fraction of the target bacterium (e.g., P. aeruginosa) using standard cell lysis and ultracentrifugation techniques.

  • Competitive Binding:

    • Pre-incubate aliquots of the membrane preparation with increasing concentrations of this compound for a set time (e.g., 15 minutes) at 30°C. This allows this compound to bind to its target PBPs.

    • A control sample with no inhibitor should be included.

  • Fluorescent Labeling:

    • Add a fixed concentration of Bocillin™ FL to all samples and incubate for a further 10-15 minutes. Bocillin™ FL will bind to any PBPs not already occupied by this compound.

  • SDS-PAGE and Imaging:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the protein samples on a polyacrylamide gel.

    • Visualize the fluorescently labeled PBPs using a gel scanner.

  • Data Analysis:

    • The intensity of the fluorescent band corresponding to PBP2 will decrease as the concentration of this compound increases, indicating competitive binding.

    • Quantify the band intensities to calculate the IC₅₀, which is the concentration of this compound required to inhibit 50% of Bocillin™ FL binding to PBP2.

Conclusion

The combination of this compound with meropenem represents a promising strategy to combat infections caused by MDR Gram-negative pathogens. By employing a dual-PBP inhibition mechanism, this combination can restore the activity of meropenem against otherwise resistant bacteria. The protocols provided herein offer a framework for researchers to systematically evaluate and characterize this synergistic interaction in a laboratory setting.

References

aWCK-5153 solution preparation and stability for lab use

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the preparation and stability of aWCK-5153 for laboratory use. Due to the absence of publicly available information on a compound designated "athis compound," this document serves as a template. Researchers should substitute the provided placeholders with their experimentally determined data. The protocols outlined herein are based on standard laboratory practices for handling novel chemical entities and are intended to be adapted to the specific physicochemical properties of the compound .

Introduction

athis compound is a novel investigational compound. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of solutions and a thorough understanding of the compound's stability. This document provides standardized protocols for the solubilization and storage of athis compound and outlines key experiments to determine its stability profile.

Solution Preparation

The selection of an appropriate solvent is critical for ensuring the complete dissolution and stability of athis compound. The following table summarizes the recommended solvents and preparation methods based on preliminary internal assessments.

Table 1: athis compound Solution Preparation for In Vitro and In Vivo Studies

Parameter For In Vitro Cell-Based Assays For In Vivo Animal Studies
Primary Solvent [Specify primary solvent, e.g., Dimethyl Sulfoxide (DMSO)][Specify primary solvent, e.g., N,N-Dimethylformamide (DMF)]
Stock Concentration [Specify concentration, e.g., 10 mM][Specify concentration, e.g., 50 mg/mL]
Preparation Protocol 1. Weigh [X] mg of athis compound powder. 2. Add [Y] mL of [Primary Solvent] to achieve a [Z] mM stock solution. 3. Gently vortex and/or sonicate until fully dissolved. 4. Aliquot into single-use vials.1. Weigh [A] mg of athis compound powder. 2. Add [B] mL of [Primary Solvent]. 3. In a separate tube, prepare the vehicle solution (e.g., 10% Solutol HS 15 in saline). 4. Slowly add the drug concentrate from step 2 to the vehicle solution with constant vortexing to the desired final concentration.
Working Concentration Dilute the stock solution in cell culture medium to the final desired concentration immediately before use. Ensure the final solvent concentration is non-toxic to cells (e.g., <0.1% DMSO).As determined by the specific study protocol.
Storage of Stock Solution Store at -20°C or -80°C for up to [Specify duration, e.g., 6 months]. Avoid repeated freeze-thaw cycles.Prepare fresh on the day of dosing. Do not store.

Stability Studies

Understanding the stability of athis compound in various solvents and conditions is crucial for data integrity. The following table summarizes the stability profile.

Table 2: Stability of athis compound Solutions

Condition Solvent Concentration Temperature Duration Degradation (%) Notes
Freeze-Thaw DMSO10 mM-20°C to RT3 cycles[Specify %]It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Short-Term (Benchtop) DMSO10 mMRoom Temperature[Specify hours][Specify %]Prepare working solutions fresh from frozen stock.
Long-Term Storage DMSO10 mM-20°C[Specify months][Specify %]Protect from light.
Long-Term Storage DMSO10 mM-80°C[Specify months][Specify %]Protect from light. Preferred for long-term storage.
In Formulation (In Vivo) [Specify Vehicle][Specify conc.]4°C[Specify hours][Specify %]Administer immediately after preparation.

Experimental Protocols

Protocol for Solubility Assessment
  • Add a known excess amount of athis compound to a fixed volume of the test solvent (e.g., DMSO, water, PBS).

  • Equilibrate the suspension at a defined temperature (e.g., 25°C) for a specified time (e.g., 24 hours) with constant agitation.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of athis compound using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the equilibrium solubility.

Protocol for Stability Assessment by HPLC
  • Prepare a stock solution of athis compound in the desired solvent at a known concentration.

  • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light, exposed to light).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each condition.

  • Analyze the sample by a stability-indicating HPLC method to determine the remaining concentration of athis compound and the presence of any degradants.

  • Calculate the percentage of athis compound remaining relative to the initial time point.

Visualizations

The following diagrams illustrate a generic experimental workflow for solution preparation and a hypothetical signaling pathway that could be influenced by a compound like athis compound.

G cluster_prep Solution Preparation Workflow cluster_use Application weigh Weigh athis compound Powder add_solvent Add Primary Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock_solution High Concentration Stock Solution dissolve->stock_solution aliquot Aliquot for Storage stock_solution->aliquot dilute Dilute in Assay Medium stock_solution->dilute store Store at -80°C aliquot->store final_solution Working Solution for Experiment dilute->final_solution G aWCK5153 athis compound Receptor Target Receptor aWCK5153->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Application Notes and Protocols: aWCK-5153 MIC Determination for Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

aWCK-5153 is a novel investigational antibiotic combining cefepime, a fourth-generation cephalosporin, with avibactam, a broad-spectrum β-lactamase inhibitor. This combination is designed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing Ambler class A, C, and some class D β-lactamases. Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating the in vitro potency of athis compound against a panel of clinically relevant bacterial isolates, guiding preclinical and clinical development.

These application notes provide detailed protocols for determining the MIC of athis compound against clinical isolates using the standardized broth microdilution and gradient strip methods. Adherence to these protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is essential for generating reliable and reproducible data.

Principle of MIC Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This value is a critical measure of an antibiotic's in vitro activity. For combination drugs like athis compound, the concentration of the β-lactamase inhibitor (avibactam) is typically kept constant, while the concentration of the β-lactam (cefepime) is serially diluted.

Data Presentation: athis compound MIC Values

The following table summarizes hypothetical MIC data for athis compound against a selection of challenging Gram-negative clinical isolates. This data is for illustrative purposes to demonstrate the potential spectrum of activity.

Bacterial IsolateOrganism TypeResistance Mechanism(s)athis compound MIC (µg/mL) (Cefepime/Avibactam at 4 µg/mL)
Escherichia coli 123EnterobacteralesESBL (CTX-M-15), AmpC0.5
Klebsiella pneumoniae 456EnterobacteralesKPC-31
Pseudomonas aeruginosa 789Non-fermenterAmpC, Efflux4
Enterobacter cloacae 101EnterobacteralesAmpC derepressed, KPC-22
Serratia marcescens 112EnterobacteralesMetallo-β-lactamase (NDM-1)>64
Stenotrophomonas maltophilia 113Non-fermenterIntrinsic Resistance≤8/4

Note: Avibactam is typically tested at a fixed concentration of 4 µg/mL.[2]

Experimental Protocols

Broth Microdilution Method

This method is considered the gold standard for MIC determination and involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[4][5][6]

Materials:

  • athis compound (Cefepime and Avibactam) analytical grade powders

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates[5]

  • Bacterial clinical isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Incubator (35 ± 2°C)[5][7]

  • Spectrophotometer

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[5]

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of cefepime at a concentration of 1280 µg/mL in a suitable solvent.

    • Prepare a stock solution of avibactam.

    • For the working solution, dilute the cefepime stock solution in CAMHB containing a fixed concentration of avibactam (e.g., 4 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of CAMHB (with 4 µg/mL avibactam) into all wells of a 96-well plate, except for the first column.

    • In the first column, add 200 µL of the highest concentration of cefepime to be tested (e.g., 128 µg/mL) in CAMHB with avibactam.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a concentration gradient of cefepime (e.g., from 64 µg/mL to 0.125 µg/mL).

    • The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[5][7]

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of cefepime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth.[1][3]

Gradient Strip Method

This method utilizes a plastic strip impregnated with a predefined, continuous gradient of an antimicrobial agent.[8][9][10]

Materials:

  • athis compound gradient strips (hypothetical)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[9]

  • Bacterial clinical isolates

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35 ± 2°C)[8][10]

  • QC strains

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[1][9]

    • Allow the agar surface to dry for 10-15 minutes before applying the strip.

  • Application of Gradient Strip:

    • Aseptically apply the athis compound gradient strip to the center of the inoculated MHA plate with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar surface.[8][10]

  • Incubation:

    • Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.[8][10]

  • Reading and Interpretation:

    • After incubation, a symmetrical inhibition ellipse will be visible.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[1] For bactericidal drugs like cefepime, read at the point of complete inhibition of all growth.[9]

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_method MIC Method cluster_execution Execution cluster_analysis Analysis isolate Clinical Isolate Culture (18-24h) mcfarland Prepare 0.5 McFarland Standard Suspension isolate->mcfarland inoculum Dilute to Final Inoculum Concentration mcfarland->inoculum broth Broth Microdilution: Serial Dilution of athis compound inoculum->broth strip Gradient Strip: Prepare MHA Plate inoculum->strip inoculate_broth Inoculate Microplate broth->inoculate_broth apply_strip Apply Gradient Strip strip->apply_strip incubate Incubate Plates (35°C, 16-20h) inoculate_broth->incubate apply_strip->incubate read_mic Read MIC Value incubate->read_mic interpret Interpret Results vs. Breakpoints read_mic->interpret

Caption: Experimental workflow for MIC determination of athis compound.

aWCK5153_MoA cluster_drug athis compound cluster_bacterium Gram-Negative Bacterium cefepime Cefepime pbp Penicillin-Binding Proteins (PBPs) cefepime->pbp Binds to avibactam Avibactam beta_lactamase β-Lactamase Enzymes avibactam->beta_lactamase Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Inhibits beta_lactamase->cefepime Hydrolyzes & Inactivates lysis Cell Lysis cell_wall->lysis Leads to

Caption: Mechanism of action for the athis compound combination.

References

Application Notes and Protocols: Time-Kill Curve Assay for Cefepime-Based β-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for performing time-kill curve assays to evaluate the in vitro bactericidal activity of cefepime-based β-lactamase inhibitor combinations, such as cefepime-taniborbactam and cefepime-zidebactam (WCK 5222).

Introduction

Time-kill assays are essential in vitro pharmacodynamic studies that provide insights into the rate and extent of bacterial killing by an antimicrobial agent over time.[1][2][3] This methodology is crucial for evaluating the synergistic effects of combining a β-lactam antibiotic like cefepime with a β-lactamase inhibitor (BLI). The BLI protects the β-lactam from degradation by bacterial β-lactamases, restoring its bactericidal activity against resistant strains. These assays are particularly relevant for studying drug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa and carbapenem-resistant Enterobacterales (CRE).[4][5]

The primary endpoint of a time-kill assay is the change in bacterial colony-forming units per milliliter (CFU/mL) over a specified period, typically 24 hours, after exposure to the antimicrobial agents alone and in combination.[6][7] Bactericidal activity is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[3]

Core Mechanism of Action

Cefepime is a fourth-generation cephalosporin that exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. Inhibition of PBPs, particularly PBP3, disrupts cell division and leads to cell elongation (filamentation) and eventual lysis.[8] β-lactamase inhibitors like taniborbactam and zidebactam have a dual mechanism: they inhibit β-lactamase enzymes that would otherwise inactivate cefepime, and some, like zidebactam, also exhibit intrinsic activity by binding to PBP2.[6]

cluster_0 Bacterial Cell cluster_1 Periplasmic Space cluster_2 Antimicrobial Agents BL β-Lactamase PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW Catalyzes PBP->CW Disruption Cefepime Cefepime Cefepime->BL Degradation Cefepime->PBP Inhibition BLI β-Lactamase Inhibitor (e.g., Taniborbactam) BLI->BL Inhibition

Mechanism of Cefepime and β-Lactamase Inhibitor Synergy.

Experimental Protocol: Time-Kill Curve Assay

This protocol is a generalized procedure based on methodologies reported for cefepime-taniborbactam and cefepime-zidebactam.[6][8][9]

1. Materials

  • Test organisms (e.g., clinical isolates of P. aeruginosa, E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cefepime analytical powder

  • β-lactamase inhibitor (e.g., taniborbactam, zidebactam) analytical powder

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator (37°C) with shaking capabilities

  • Micropipettes and sterile tips

  • Spiral plater or manual plating supplies

2. Preparation of Reagents and Bacterial Inoculum

  • Antimicrobial Stock Solutions: Prepare stock solutions of cefepime and the β-lactamase inhibitor in a suitable solvent (e.g., sterile water, DMSO) at a high concentration (e.g., 10 mg/mL). Serially dilute the stock solutions to the desired concentrations for the assay.

  • Bacterial Inoculum Preparation:

    • From a fresh overnight culture on an agar plate, select 3-5 isolated colonies and inoculate them into a tube of CAMHB.

    • Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final assay tubes.[7]

3. Assay Procedure

  • Assay Setup: Prepare a series of culture tubes or flasks for each bacterial isolate to be tested. Each tube will contain a final volume of CAMHB with the prepared bacterial inoculum.

  • Test Conditions: For each isolate, set up the following conditions, often at concentrations relative to the Minimum Inhibitory Concentration (MIC) (e.g., 0.25x, 1x, 4x, 16x MIC):[8]

    • Growth Control (no antibiotic)

    • Cefepime alone

    • β-lactamase inhibitor alone

    • Cefepime in combination with a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL).[4][8]

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[6]

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS to prevent drug carryover.

    • Plate the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL. The lower limit of detection is typically 100 or 1000 CFU/mL.[8]

4. Data Analysis

  • Calculate the mean CFU/mL for each time point and condition.

  • Transform the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL versus time (in hours) for each condition to generate the time-kill curves.

  • Synergy: Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal Activity: Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[3]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (Log Phase, ~5x10^5 CFU/mL) C Inoculate Test Tubes (Growth Control, Drug Alone, Combo) A->C B Prepare Antimicrobial Working Solutions B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Perform Serial Dilutions & Plate on Agar E->F G Incubate Plates & Count Colonies (Determine CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H

Time-Kill Curve Assay Workflow.

Data Presentation

The following tables summarize representative data from time-kill studies of cefepime in combination with β-lactamase inhibitors against various Gram-negative bacteria.

Table 1: Cefepime-Taniborbactam Time-Kill Data against E. coli [8]

Treatment (Concentration)Time (hours)Mean Log10 CFU/mLLog10 Reduction vs. Control
Growth Control 05.7-
48.9-
89.1-
249.2-
Cefepime (1x MIC) 46.22.7
86.52.6
247.02.2
Cefepime-Taniborbactam (1x MIC) 44.14.8
8<2.0>7.1
24<2.0>7.2
Cefepime-Taniborbactam (16x MIC) 4<2.0>6.9
8<2.0>7.1
24<2.0>7.2

Note: Data are illustrative and compiled from published studies. The lower limit of detection was 10² CFU/mL.[8]

Table 2: Cefepime-Zidebactam (WCK 5222) Time-Kill Data against P. aeruginosa [6]

Isolate (β-lactamase)Treatment (µg/mL)Time (hours)Mean Log10 CFU/mLLog10 Reduction vs. Initial
VIM-2-producing Growth Control249.1-1.9 (growth)
Cefepime (32)248.8-1.6 (growth)
Zidebactam (16)249.0-1.8 (growth)
FEP-ZID (32/16)8<2.0>5.2
24<2.0>5.2
IMP-13-producing Growth Control249.3-2.1 (growth)
FEP-ZID (32/16)83.53.7
24<2.0>5.2
AmpC-overproducing Growth Control249.0-1.8 (growth)
FEP-ZID (32/8)243.14.1

Note: Data are illustrative and compiled from published studies. FEP-ZID denotes Cefepime-Zidebactam. Initial inoculum was approximately 1 x 10⁶ CFU/mL.[6]

Conclusion

The time-kill curve assay is a robust method for characterizing the pharmacodynamics of cefepime-based β-lactamase inhibitor combinations. It provides critical data on the rate and extent of bactericidal activity and the synergistic relationship between the two agents. The detailed protocol and data presentation formats provided here serve as a comprehensive guide for researchers in the field of antimicrobial drug development.

References

Application Notes and Protocols: Real-Time Monitoring of PBP2 Inhibition by WCK-5153

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WCK-5153 is a novel bicyclo-acyl hydrazide (BCH) that acts as a potent and specific inhibitor of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] This targeted action disrupts the synthesis of the bacterial cell wall, leading to a bactericidal effect.[1][4] Unlike traditional β-lactam antibiotics, this compound functions as a "β-lactam enhancer," potentiating the activity of other β-lactams when used in combination.[1][5] Understanding the kinetics of PBP2 inhibition by this compound in real-time is crucial for elucidating its mechanism of action and for the development of new antibacterial therapies.

These application notes provide detailed protocols for studying the real-time inhibition of PBP2 by this compound using fluorescence-based assays. Additionally, quantitative data on the inhibitory activity of this compound against PBP2 from various bacterial species are presented, along with a diagrammatic representation of the PBP2 inhibition pathway.

Data Presentation

The inhibitory activity of this compound against PBP2 has been quantified in several key Gram-negative pathogens. The following tables summarize the 50% inhibitory concentrations (IC50s) of this compound and comparator compounds against PBP2.

Table 1: IC50 Values of this compound and Comparators against Pseudomonas aeruginosa PAO1 PBPs [5]

CompoundPBP1a (μg/ml)PBP1b (μg/ml)PBP2 (μg/ml)PBP3 (μg/ml)PBP4 (μg/ml)
This compound>32>320.03 ± 0.01>32>32
Zidebactam>32>320.04 ± 0.01>32>32
Amdinocillin>32>320.02 ± 0.00>32>32
Cefepime0.2 ± 0.02.1 ± 0.3>320.04 ± 0.01>32
Meropenem>32>320.3 ± 0.00.08 ± 0.010.9 ± 0.1

Table 2: IC50 Values of this compound and Zidebactam against PBP2 of Various Gram-Negative Bacteria [3][6]

OrganismThis compound IC50 for PBP2 (μg/ml)Zidebactam IC50 for PBP2 (μg/ml)
Acinetobacter baumannii0.010.01
Klebsiella pneumoniae0.07 ± 0.030.08 ± 0.02

Experimental Protocols

Protocol 1: Real-Time Monitoring of PBP2 Inhibition using a Fluorescence Polarization (FP) Competition Assay

This protocol describes a real-time, continuous assay to monitor the inhibition of PBP2 by this compound based on the displacement of a fluorescently labeled probe.[7][8][9]

Materials:

  • Purified, soluble PBP2 from the target bacterium

  • This compound

  • BOCILLIN™ FL Penicillin, Sodium Salt (fluorescent probe)[10]

  • Assay Buffer: 100 mM sodium phosphate, pH 7.0

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified PBP2 in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.

    • Prepare a stock solution of BOCILLIN-FL in assay buffer. The final concentration should be in the low nanomolar range and should be empirically determined to give a stable and robust fluorescence polarization signal.

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup:

    • In a black, low-volume 384-well microplate, add the assay components in the following order:

      • Assay Buffer

      • This compound at various concentrations

      • BOCILLIN-FL

    • Initiate the reaction by adding purified PBP2 to all wells simultaneously using a multichannel pipette or automated dispenser.

  • Real-Time Measurement:

    • Immediately place the microplate in the reader and begin continuous fluorescence polarization measurements at regular intervals (e.g., every 30 seconds) for a desired duration (e.g., 60 minutes).

    • Excitation and emission wavelengths for BOCILLIN-FL are typically around 485 nm and 520 nm, respectively. Consult the manufacturer's specifications for optimal settings.

  • Data Analysis:

    • Plot the change in fluorescence polarization over time for each concentration of this compound.

    • The rate of decrease in fluorescence polarization is proportional to the rate of BOCILLIN-FL displacement by this compound, reflecting the binding kinetics of this compound to PBP2.

    • Determine kinetic parameters such as the association rate constant (kon) by fitting the data to appropriate binding models.

Protocol 2: Real-Time Peptidoglycan Synthesis Assay using Förster Resonance Energy Transfer (FRET)

This protocol allows for the real-time monitoring of both the glycosyltransferase (GTase) and transpeptidase (TPase) activities of PBP2 by measuring the FRET signal generated upon the incorporation of fluorescently labeled lipid II substrates into peptidoglycan.[1][2]

Materials:

  • Membrane-reconstituted PBP2

  • Fluorescently labeled Lipid II substrates (e.g., Donor-labeled Lipid II and Acceptor-labeled Lipid II)

  • Unlabeled Lipid II

  • This compound

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2

  • Spectrofluorometer or microplate reader with FRET capabilities

Procedure:

  • Preparation of Proteoliposomes:

    • Reconstitute purified PBP2 into liposomes containing the fluorescently labeled and unlabeled Lipid II substrates.

  • Assay Setup:

    • In a suitable reaction vessel or microplate well, add the proteoliposomes.

    • Add this compound at various concentrations.

    • Initiate the peptidoglycan synthesis reaction by adding a final concentration of unlabeled Lipid II to the reaction mixture.

  • Real-Time FRET Measurement:

    • Immediately begin monitoring the FRET signal over time. Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores.

    • An increase in the acceptor emission and a corresponding decrease in the donor emission indicate peptidoglycan synthesis.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) over time for each concentration of this compound.

    • Inhibition of PBP2 by this compound will result in a decrease in the rate of FRET increase.

    • Determine the IC50 value of this compound by plotting the initial reaction rates against the inhibitor concentration.

Visualizations

Signaling Pathway of PBP2 Inhibition

PBP2_Inhibition_Pathway cluster_cell Bacterial Cell WCK5153 This compound PBP2 PBP2 (Transpeptidase) WCK5153->PBP2 Inhibition PG_Synthesis Peptidoglycan Cross-linking PBP2->PG_Synthesis Catalyzes Futile_Cycle Futile Cycle of PG Synthesis & Degradation PBP2->Futile_Cycle Induces upon Inhibition CellWall Stable Cell Wall PG_Synthesis->CellWall Spheroplast Spheroplast Formation Futile_Cycle->Spheroplast Lysis Cell Lysis Spheroplast->Lysis

Caption: PBP2 Inhibition Pathway by this compound.

Experimental Workflow for Real-Time FP Assay

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare PBP2, BOCILLIN-FL, and this compound dilutions Plate Add reagents to 384-well plate Reagents->Plate Initiate Initiate reaction with PBP2 Plate->Initiate Measure Real-time FP measurement in plate reader Initiate->Measure Plot Plot FP vs. Time Measure->Plot Kinetics Determine kinetic parameters (kon) Plot->Kinetics

Caption: Workflow for the real-time FP competition assay.

References

Investigating the β-Lactamase Inhibition Spectrum of Avibactam

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Topic: Avibactam for Investigating β-Lactamase Inhibition Spectrum

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "aWCK-5153" did not yield specific information. This document focuses on avibactam , a well-characterized, broad-spectrum β-lactamase inhibitor, as a representative agent for the requested application.

Introduction

The increasing prevalence of bacterial resistance to β-lactam antibiotics, largely driven by the production of β-lactamase enzymes, poses a significant global health threat. Avibactam is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor that restores the in vitro activity of β-lactam antibiotics against many clinically significant resistant bacteria.[1] Unlike traditional β-lactam-based inhibitors, avibactam employs a unique covalent and reversible mechanism of action, providing a broader spectrum of inhibition that includes Ambler Class A, Class C, and some Class D serine β-lactamases.[2][3][4][5] This application note provides a detailed overview of the β-lactamase inhibition spectrum of avibactam, along with experimental protocols for its investigation.

Mechanism of Action

Avibactam inhibits serine β-lactamases through a two-step, reversible covalent mechanism.[4] The initial step involves the formation of a non-covalent Michaelis-Menten complex, followed by the covalent acylation of the active site serine residue by avibactam. This forms a stable carbamoyl-enzyme intermediate. Unlike many other inhibitors, this intermediate is not hydrolyzed but can undergo a slow, reversible deacylation, releasing the intact avibactam molecule. This recyclization allows a single molecule of avibactam to inhibit multiple β-lactamase enzymes.[1]

Data Presentation: β-Lactamase Inhibition Spectrum of Avibactam

The inhibitory activity of avibactam has been characterized against a wide range of clinically relevant β-lactamases. The following tables summarize key kinetic parameters, providing a quantitative measure of its inhibition spectrum.

Table 1: Kinetic Parameters for Avibactam Inhibition of Class A β-Lactamases

β-LactamaseOrganism of Origink₂/Kᵢ (M⁻¹s⁻¹)IC₅₀ (µM)Reference
CTX-M-15Escherichia coli1.0 x 10⁵-[3]
KPC-2Klebsiella pneumoniae~10⁴-[3]
TEM-1Escherichia coli-< 1[4]

Table 2: Kinetic Parameters for Avibactam Inhibition of Class C β-Lactamases

β-LactamaseOrganism of Origink₂/Kᵢ (M⁻¹s⁻¹)IC₅₀ (µM)Reference
AmpCEnterobacter cloacae P99> 10³-[3]
AmpCPseudomonas aeruginosa PAO1> 10³-[3]
CHEEnterobacter cloacae6700-[6]

Table 3: Kinetic Parameters for Avibactam Inhibition of Class D β-Lactamases

β-LactamaseOrganism of Origink₂/Kᵢ (M⁻¹s⁻¹)IC₅₀ (µM)Reference
OXA-10Pseudomonas aeruginosa1.1 x 10¹-[3]
OXA-48Klebsiella pneumoniae~10³-[3]

Note: IC₅₀ values are dependent on assay conditions and incubation times. k₂/Kᵢ represents the second-order rate constant for enzyme acylation and is a measure of the efficiency of inhibition.

Mandatory Visualizations

Inhibition_Mechanism E Free β-Lactamase (E) EI Non-covalent Complex (E·I) E->EI k₁ I Avibactam (I) EI->E k₋₁ EI_star Covalent Acyl-Enzyme (E-I*) EI->EI_star k₂ (Acylation) EI_star->EI k₋₂ (Deacylation)

Caption: Covalent, reversible inhibition of β-lactamase by avibactam.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified β-Lactamase Preincubation Pre-incubate Enzyme and Avibactam Enzyme->Preincubation Inhibitor Avibactam Stock Solution Inhibitor->Preincubation Substrate Chromogenic Substrate (e.g., Nitrocefin) Reaction Initiate Reaction with Substrate Substrate->Reaction Preincubation->Reaction Measurement Measure Absorbance Change Over Time Reaction->Measurement Kinetics Calculate Initial Velocities Measurement->Kinetics Parameters Determine IC₅₀ or k₂/Kᵢ Kinetics->Parameters

Caption: Experimental workflow for determining β-lactamase inhibition kinetics.

Experimental Protocols

Protocol 1: Determination of IC₅₀ Values

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of avibactam against a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • Avibactam

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of avibactam in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of avibactam in assay buffer to cover a range of concentrations.

    • Prepare a working solution of the β-lactamase enzyme in assay buffer. The concentration will depend on the specific activity of the enzyme.

    • Prepare a working solution of the chromogenic substrate in assay buffer. The concentration should be at or near the Kₘ value for the specific enzyme.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add an equal volume of the avibactam dilutions to the corresponding wells. Include a control well with assay buffer instead of avibactam.

    • Pre-incubate the enzyme and avibactam mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).

  • Initiate Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to each well.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each avibactam concentration from the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition (relative to the control) against the logarithm of the avibactam concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Protocol 2: Determination of Acylation Rate Constant (k₂/Kᵢ)

This protocol is for determining the second-order rate constant of acylation, which measures the efficiency of enzyme inhibition.

Materials:

  • Same as for Protocol 1.

Procedure:

  • Prepare Reagents:

    • Prepare solutions of avibactam and the β-lactamase enzyme in assay buffer.

    • Prepare a working solution of the chromogenic substrate.

  • Assay Setup and Measurement:

    • In a suitable cuvette or microplate well, mix the enzyme and avibactam solutions.

    • Immediately add the chromogenic substrate to initiate the reaction.

    • Monitor the change in absorbance over time.

  • Data Analysis:

    • The progress curves at different inhibitor concentrations are fitted to the equation for slow-binding inhibition to determine the apparent first-order rate constant (kₒbs) for the onset of inhibition at each avibactam concentration.

    • Plot kₒbs versus the avibactam concentration.

    • The slope of this linear plot represents the second-order rate constant, k₂/Kᵢ.

Conclusion

Avibactam is a potent, broad-spectrum β-lactamase inhibitor with a unique reversible covalent mechanism of action. The provided protocols offer a framework for researchers to investigate its inhibitory activity against various β-lactamases, contributing to a better understanding of its spectrum and potential clinical applications in combating antibiotic resistance.

References

Troubleshooting & Optimization

atroubleshooting WCK-5153 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with WCK-5153. The information is presented in a question-and-answer format to directly address common issues encountered during experimental setups.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments involving this compound, focusing on potential causes and solutions related to compound degradation and variability in results.

QuestionPotential CauseRecommended Solution
Why are my Minimum Inhibitory Concentration (MIC) results with this compound inconsistent across experiments? 1. Solution Instability: this compound, like many biological molecules, may have limited stability in solution. Storing solutions for extended periods, even at 4°C, can lead to degradation.- Prepare Fresh Solutions: Always prepare this compound solutions fresh from solid powder for each experiment. - Avoid Freeze-Thaw Cycles: If stock solutions must be made, aliquot into single-use volumes and store at -20°C or below to avoid repeated freezing and thawing.[1] - Check Solvent: Ensure the solvent used (e.g., DMSO, buffer) is pure and appropriate. For some assays, the final solvent concentration should not exceed 2%.[1]
2. pH of Media: The stability of diazabicyclooctane (DBO) compounds can be pH-dependent. A study noted desulfation of similar DBOs at lower, non-physiological pH values.[2]- Verify Media pH: Ensure the pH of your culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is correct and consistent for every experiment.
3. Inoculum Variability: The density of the bacterial inoculum can significantly impact MIC results.- Standardize Inoculum: Use a spectrophotometer or other standardized method to ensure your bacterial inoculum is consistent with established protocols (e.g., CLSI guidelines).
Why am I observing lower-than-expected potentiation of my partner β-lactam antibiotic? 1. This compound Degradation: If this compound has degraded, its ability to inhibit PBP2 and enhance the partner β-lactam will be diminished.- Confirm this compound Integrity: Use freshly prepared solutions. If degradation is suspected, consider analytical confirmation of the compound's purity (e.g., HPLC).[2]
2. Partner β-Lactam Instability: The partner antibiotic (e.g., cefepime) may also be unstable under the experimental conditions.- Prepare Partner Antibiotic Fresh: Treat the partner β-lactam with the same care as this compound, preparing solutions fresh for each use.
3. Inappropriate Bacterial Strain: The resistance mechanism of the test strain may not be susceptible to the this compound combination. This compound is not a direct inhibitor of Class B (MBL) or most Class D β-lactamases.[3][4][5]- Verify Resistance Mechanism: Confirm the resistance profile of your bacterial strain. The "enhancer" effect relies on PBP2 binding and may be less effective if other resistance mechanisms, such as significant efflux or target modification, are present.[3]
My time-kill assays show initial bactericidal activity followed by regrowth at 24 hours. What is happening? 1. Compound Instability Over Time: In a 24-hour assay, one or both compounds may degrade, allowing surviving bacteria to multiply.- Assess Stability: If possible, measure the concentration of this compound and the partner drug at the end of the assay. Consider a shorter assay duration if stability is a major concern.
2. Selection of Resistant Mutants: The initial inoculum may contain a sub-population of resistant bacteria. Over 24 hours, these can be selected for and grow to dominate the culture. Resistance can arise from mutations in the PBP2 target.[6]- Check for Resistance: Plate the culture at 24 hours and test the MIC of the regrown bacteria to see if it has increased compared to the starting strain.
3. Suboptimal Concentrations: The concentrations used may be sufficient for initial killing but fall below the Mutant Prevention Concentration (MPC), allowing for the amplification of resistant mutants.[7]- Perform Dose-Ranging Studies: Test a wider range of concentrations in your time-kill assays to identify concentrations that provide sustained killing for the full 24-hour period.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel diazabicyclooctane (DBO) compound that functions as a "β-lactam enhancer".[3][8] Its primary mechanism is the potent inhibition of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, which disrupts cell wall synthesis.[8][9] This action is synergistic with β-lactam antibiotics that target other PBPs. Additionally, this compound can inhibit Class A and Class C serine β-lactamases.[2][10]

Q2: How does this compound work against bacteria with metallo-β-lactamases (MBLs)? A2: this compound and its close analog zidebactam do not directly inhibit MBLs like VIM-2 (apparent Ki > 100 μM).[3][5] Instead, they bypass the need for MBL inhibition. Because zidebactam is stable against hydrolysis by MBLs, it can freely enter the periplasmic space and bind to its PBP2 target.[4][11] This PBP2 inhibition enhances the activity of a partner β-lactam, leading to bactericidal effects even in MBL-producing strains.[5]

Q3: How should I store this compound? A3: this compound solid powder should be stored in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term (days to weeks) and -20°C for long-term (months to years).[8]

Q4: What is the recommended solvent for dissolving this compound? A4: The product datasheet should always be consulted first. However, for many in vitro screening assays, compounds of this class are often dissolved in dimethyl sulfoxide (DMSO).[1] When preparing for assays, it is common to make a concentrated stock in DMSO and then dilute it in the appropriate assay buffer or culture medium.[1]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Zidebactam against P. aeruginosa
StrainResistance ProfileCompoundMIC (μg/mL)
PAO1Wild-TypeThis compound2[3]
PAO1Wild-TypeZidebactam4[3]
PAdBAmpC HyperproducerThis compound2[3]
PAdBAmpC HyperproducerZidebactam4[3]
PAOMxREfflux Pump OverproducerThis compound4[3]
PAOMxREfflux Pump OverproducerZidebactam8[3]
PAODPorin OprD DefectiveThis compound4[3]
PAODPorin OprD DefectiveZidebactam8[3]
ST175VIM-2 MBL ProducerThis compound32[3]
ST175VIM-2 MBL ProducerZidebactam32[3]
Table 2: Inhibitory Activity of this compound
TargetOrganismParameterValue
PBP2P. aeruginosaIC₅₀~0.14 µg/mL[8][9]
PBP2A. baumanniiIC₅₀0.01 µg/mL[12]
VIM-2 MBLP. aeruginosaKᵢ app>100 µM[3][5]

Experimental Protocols

Protocol 1: General β-Lactamase Inhibition Assay (Colorimetric)

This protocol is a generalized procedure based on commercially available kits for screening β-lactamase inhibitors.

  • Reagent Preparation:

    • Prepare Assay Buffer as recommended by the manufacturer. Equilibrate to room temperature.[1]

    • Reconstitute β-lactamase enzyme in Assay Buffer. Keep on ice.[1]

    • Prepare the chromogenic substrate (e.g., Nitrocefin). This is often supplied in DMSO and should be thawed and warmed briefly at 37°C before use.[1]

    • Dissolve this compound (test inhibitor) and any control inhibitors (e.g., Clavulanic Acid) in an appropriate solvent (e.g., DMSO) to create a concentrated stock.[1]

    • Create a working solution of inhibitors by diluting the stock to 5X the desired final concentration in Assay Buffer.[1]

  • Assay Procedure (96-well plate format):

    • Enzyme Control Wells: Add 20 µL of Assay Buffer.

    • Inhibitor Control Wells: Add 20 µL of the 5X control inhibitor working solution.

    • Sample Wells: Add 20 µL of the 5X this compound working solution.

    • Add 60 µL of Assay Buffer to all wells.

    • Initiate the reaction by adding 10 µL of the reconstituted β-lactamase enzyme to all wells. Mix gently.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Add 10 µL of the Nitrocefin substrate solution to all wells to start the reaction.

    • Immediately begin measuring the absorbance (e.g., at 490 nm) in kinetic mode for at least 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (V₀) for each well.

    • Determine the percent inhibition using the formula: % Inhibition = [(V₀ Control - V₀ Sample) / V₀ Control] * 100.

Protocol 2: Time-Kill Assay

This protocol describes a general method for assessing the bactericidal activity of this compound in combination with a β-lactam.

  • Inoculum Preparation:

    • Grow a bacterial culture overnight on an appropriate agar plate.

    • Inoculate a colony into a suitable broth (e.g., Mueller-Hinton Broth) and grow to the logarithmic phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in fresh, pre-warmed broth.

  • Assay Setup:

    • Prepare test tubes with the final desired concentrations of this compound, the partner β-lactam, and the combination of both. Include a growth control tube with no antibiotic.

    • Add the prepared bacterial inoculum to each tube.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Enumeration and Analysis:

    • Incubate the plates overnight at 37°C.

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[3]

Visualizations

WCK5153_Mechanism_of_Action cluster_drug Drug Action cluster_bacterial_targets Bacterial Targets cluster_outcome Outcome WCK5153 This compound PBP2 PBP2 WCK5153->PBP2 Inhibits BetaLactamase Serine β-Lactamases (Class A & C) WCK5153->BetaLactamase Inhibits BetaLactam Partner β-Lactam (e.g., Cefepime) OtherPBPs Other PBPs (e.g., PBP1a, PBP3) BetaLactam->OtherPBPs Inhibits CellWall Disrupted Cell Wall Synthesis BetaLactamase->BetaLactam Protects Lysis Bactericidal Activity & Cell Lysis CellWall->Lysis

Caption: Dual mechanism of action of this compound as a β-lactam enhancer.

Troubleshooting_Workflow start Inconsistent or Unexpected Results q1 Are solutions of this compound and partner drug freshly made? start->q1 a1 Prepare fresh solutions for each experiment. q1->a1 No q2 Are assay controls (growth, inhibitor) behaving as expected? q1->q2 Yes sol1_yes Yes sol1_no No a1->start a2 Troubleshoot basic assay setup: - Check reagents & media - Calibrate equipment - Verify protocols q2->a2 No q3 Has the bacterial strain's identity and resistance profile been confirmed? q2->q3 Yes sol2_yes Yes sol2_no No a2->start a3 Verify strain identity (e.g., 16S) and confirm resistance mechanism. q3->a3 No end Potential issue with specific strain interaction or advanced compound instability. q3->end Yes sol3_yes Yes sol3_no No a3->start

Caption: A logical workflow for troubleshooting experimental issues with this compound.

Degradation_Factors center This compound Activity & Stability factor1 Extended Storage in Solution factor1->center Degrades factor2 Suboptimal pH (e.g., acidic media) factor2->center May Degrade factor3 Repeated Freeze-Thaw Cycles factor3->center Degrades factor4 Improper Storage Temperature (e.g., RT) factor4->center Degrades

Caption: Key factors that can contribute to the degradation of this compound.

References

Technical Support Center: Addressing Off-Target Effects of WCK-5153 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with WCK-5153. It provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects in cellular assays.

This compound is identified as a β-lactam "enhancer" and an inhibitor of Penicillin-Binding Protein 2 (PBP2) in Pseudomonas aeruginosa, with an IC50 of approximately 0.14 µg/mL.[1][2] Its primary mechanism involves disrupting bacterial cell wall synthesis by inhibiting PBP2's role in peptidoglycan crosslinking.[1] This potentiates the activity of β-lactam antibiotics against multidrug-resistant Gram-negative bacteria.[1][3][4][5] While its primary target is well-defined in bacteria, its effects in mammalian cellular assays require careful evaluation to distinguish on-target from off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects occur when a compound interacts with unintended molecular targets within a biological system.[6] For this compound, which is designed to inhibit a bacterial protein (PBP2), any interaction with mammalian proteins in a cellular assay would be considered an off-target effect. These interactions can lead to misleading experimental results, cellular toxicity, or the misinterpretation of the compound's mechanism of action in a mammalian context.[7][8]

Q2: My mammalian cells show decreased viability with this compound treatment. Is this expected?

A2: While this compound is designed to target bacteria, it is possible for any small molecule to exhibit off-target effects in mammalian cells, potentially leading to cytotoxicity. It is crucial to determine if the observed effect is due to a specific off-target interaction or general cellular toxicity. A first step is to perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the concentration required for its intended effect in bacterial assays.

Q3: How can I begin to identify potential off-target interactions of this compound in my cellular assay?

A3: A systematic approach is recommended. Start by characterizing the phenotype thoroughly (e.g., apoptosis, cell cycle arrest, morphological changes). Then, consider using computational methods to predict potential off-target interactions based on the structure of this compound.[9][10] Subsequently, experimental validation is necessary. Techniques like kinome profiling, off-target screening panels, and thermal shift assays can help identify unintended binding partners.[11][12][13][14][15]

Q4: What is a Cellular Thermal Shift Assay (CETSA) and how can it help?

A4: CETSA is a powerful method to verify direct binding of a compound to a target protein within a cell.[13][16][17][18] The principle is that when a compound binds to its target, it generally stabilizes the protein, increasing its melting temperature.[16] By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble target protein, you can determine if there is a direct interaction.[18][19] This can help confirm or rule out suspected off-target interactions.

Troubleshooting Guides

This section provides structured guidance for common issues encountered when working with this compound in cellular assays.

Issue 1: Inconsistent or Non-reproducible Assay Results
  • Question: Why am I seeing high variability in my assay results with this compound between experiments?

  • Answer and Troubleshooting Steps:

    • Compound Stability and Solubility: this compound is soluble in DMSO.[1] Ensure your stock solution is properly stored and that the final DMSO concentration in your cell culture medium is consistent and non-toxic to your cells (typically <0.5%). Prepare fresh dilutions from a stable stock for each experiment.

    • Cell Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent passage number range. Cellular responses can vary significantly with high passage numbers.

    • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Minor variations can lead to significant differences in results.

    • Control Compound: Include a well-characterized control compound with a known mechanism of action to ensure the assay is performing as expected.

Issue 2: Observed Phenotype Does Not Align with a Known Bacterial Target Pathway
  • Question: this compound is causing a specific phenotype in my mammalian cells (e.g., changes in phosphorylation of a signaling protein) that is unrelated to its antibacterial mechanism. How do I investigate this?

  • Answer and Troubleshooting Steps:

    • Hypothesize Potential Off-Targets: Use computational tools and literature searches to identify potential mammalian proteins that are structurally similar to PBP2 or other proteins that this compound might bind to.

    • Perform a Kinome Scan: Since many off-target effects are due to interactions with kinases, a kinome profiling service can screen this compound against a large panel of kinases to identify any unintended inhibitory activity.[11][20][21][22][23]

    • Validate with a Target Engagement Assay: Use CETSA to confirm if this compound directly binds to the suspected off-target protein inside the cells.[13]

    • Use a Structurally Unrelated Control: If possible, use another PBP2 inhibitor with a different chemical scaffold. If this compound does not produce the same phenotype, it strengthens the evidence that the observed effect of this compound is due to an off-target interaction.

Data Presentation

Table 1: Hypothetical Kinome Profiling Results for this compound

This table summarizes example data from a kinome scan, showing potential off-target kinase interactions for this compound at a concentration of 10 µM.

Kinase TargetPercent Inhibition at 10 µMPrimary Signaling PathwayPotential Implication of Inhibition
PBP2 (Control) 95% Bacterial Cell Wall Synthesis On-target activity
Kinase A85%Cell Cycle ProgressionCell cycle arrest at G1/S phase
Kinase B62%Apoptosis SignalingInduction of apoptosis
Kinase C15%Metabolic RegulationLikely insignificant
Kinase D8%MAPK SignalingLikely insignificant
Table 2: Example Cellular Thermal Shift Assay (CETSA) Data

This table shows a hypothetical thermal shift for "Kinase A" in the presence of this compound, suggesting direct target engagement.

TreatmentTemperature (°C)Soluble Kinase A (Normalized)
Vehicle (DMSO)451.00
Vehicle (DMSO)500.85
Vehicle (DMSO)550.52
Vehicle (DMSO)600.21
This compound (10 µM) 45 1.00
This compound (10 µM) 50 0.98
This compound (10 µM) 55 0.88
This compound (10 µM) 60 0.65

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation

This protocol outlines the key steps to validate the binding of this compound to a suspected off-target protein (e.g., "Kinase A").

  • Cell Treatment: Culture your mammalian cell line of interest to ~80% confluency. Treat the cells with either this compound at the desired concentration (e.g., 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the aliquots to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[18]

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific protein of interest (e.g., Kinase A) using Western blotting or another suitable protein detection method.

  • Data Interpretation: Plot the amount of soluble protein against temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.

Mandatory Visualizations

Off_Target_Signaling_Pathway WCK5153 This compound PBP2 Bacterial PBP2 (On-Target) WCK5153->PBP2 Inhibition KinaseA Kinase A (Off-Target) WCK5153->KinaseA Unintended Inhibition CellWall Bacterial Cell Wall Synthesis PBP2->CellWall Blocks CellCycle Cell Cycle Progression KinaseA->CellCycle Blocks Phenotype Observed Cellular Phenotype (e.g., G1 Arrest) CellCycle->Phenotype Leads to Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Step1 Confirm Phenotype & Perform Dose-Response Start->Step1 Step2 Computational Prediction of Off-Targets Step1->Step2 Step3 Broad Screen (e.g., Kinome Profiling) Step2->Step3 Step4 Identify Potential Off-Target 'Hits' Step3->Step4 Step5 Validate with Orthogonal Assay (e.g., CETSA) Step4->Step5 Hits Found NoHits No Hits Identified. Consider other mechanisms (e.g., compound toxicity) Step4->NoHits No Hits Conclusion Confirmed Off-Target Interaction Step5->Conclusion

References

aWCK-5153 dosage adjustments for different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

Data Not Available for aWCK-5153

Our comprehensive search for "athis compound" did not yield any specific information regarding this compound. Consequently, we are unable to provide a technical support center with troubleshooting guides, FAQs, dosage adjustments, experimental protocols, or visualizations related to athis compound at this time.

The available search results provide general information on the principles of antimicrobial dosage adjustments, the importance of susceptibility testing (Minimum Inhibitory Concentration - MIC), and the role of clinical breakpoints in determining the effectiveness of an antimicrobial agent against specific bacterial strains.[1][2][3] These concepts are fundamental in the field of antimicrobial research and development. For instance, dosage adjustments are often necessary for patients with renal impairment to ensure safety and efficacy.[4]

To fulfill your request, we would require specific data on athis compound, including but not limited to:

  • Target Bacterial Strains: A list of bacterial species and specific strains that athis compound is designed to target.

  • Dosage and Administration Data: Recommended dosages, administration routes, and any known dosage adjustments for specific patient populations or bacterial strains.

  • Mechanism of Action: Information on how athis compound exerts its antimicrobial effect, including any known signaling pathways it may modulate.

  • Experimental Data: Results from preclinical or clinical studies, including MIC values for various bacterial strains, pharmacokinetic and pharmacodynamic (PK/PD) data, and any observed adverse effects.

  • Experimental Protocols: Detailed methodologies of how the efficacy and safety of athis compound were assessed.

Once this information becomes publicly available, we will be able to generate the requested technical support materials. We recommend consulting the primary scientific literature, and publications from the developing organization, or clinical trial databases for the most current information on athis compound.

References

Technical Support Center: Overcoming Resistance to WCK-5153 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WCK-5153 combination therapy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound combination therapy.

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for this compound in combination with a β-lactam antibiotic against Pseudomonas aeruginosa.

Potential Cause Troubleshooting Step Expected Outcome
AmpC β-lactamase hyperproduction Perform a quantitative real-time PCR (qRT-PCR) to measure the expression level of the ampC gene in the resistant isolate compared to a susceptible control strain.A significant upregulation of ampC expression in the resistant strain.
Upregulation of efflux pumps (e.g., MexAB-OprM) Include an efflux pump inhibitor (EPI), such as PAβN, in the MIC assay along with the this compound combination.A significant reduction in the MIC of the this compound combination in the presence of the EPI.
Porin loss (e.g., OprD) Sequence the oprD gene to identify any mutations that could lead to a non-functional protein. Perform outer membrane protein analysis to confirm the absence or reduction of OprD.Identification of mutations in oprD or reduced levels of the OprD protein.
Mutations in Penicillin-Binding Proteins (PBPs) Sequence the genes encoding for key PBPs, particularly PBP2 (the target of this compound) and PBP3 (a primary target of many β-lactams like cefepime).Identification of amino acid substitutions in the transpeptidase domain of PBP2 or PBP3.

Issue 2: Reduced bactericidal activity in time-kill assays despite synergistic MICs.

Potential Cause Troubleshooting Step Expected Outcome
Inoculum effect Repeat the time-kill assay with a lower initial inoculum (e.g., 5 x 10^5 CFU/mL).Restoration of bactericidal activity at the lower inoculum.
Emergence of a resistant subpopulation Plate samples from the time-kill assay at various time points onto agar containing the this compound combination to screen for resistant colonies.Growth of colonies on the antibiotic-containing plates, indicating the selection of a resistant subpopulation.
Suboptimal concentration of this compound Perform a checkerboard assay to determine the optimal synergistic concentrations of this compound and the partner β-lactam.Identification of a more potent combination ratio to be used in time-kill assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a β-lactam enhancer. It acts as a novel inhibitor of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2][3][4] By inhibiting PBP2, this compound weakens the bacterial cell wall and enhances the activity of co-administered β-lactam antibiotics that typically target other PBPs.[5]

Q2: Which β-lactam antibiotics are suitable for combination with this compound?

A2: this compound has shown potent synergy with several antipseudomonal β-lactams, including cefepime, ceftazidime, piperacillin, and meropenem.[2][6] The choice of partner β-lactam may depend on the specific resistance mechanisms present in the target pathogen.

Q3: What are the known mechanisms of resistance to this compound combination therapy?

A3: Resistance to this compound combination therapy is often multifactorial. Studies on similar combinations suggest that resistance can arise from mutations in the target PBP2, as well as in other PBPs like PBP3.[1] Additionally, upregulation of efflux pumps, such as MexAB-OprM, and hyperproduction of β-lactamases like AmpC can contribute to reduced susceptibility.[1]

Q4: Can this compound overcome resistance mediated by metallo-β-lactamases (MBLs)?

A4: Yes, a key advantage of the this compound "enhancer" mechanism is its ability to restore the activity of β-lactams against strains producing MBLs, such as VIM and NDM types.[2][6] this compound itself does not inhibit MBLs but acts synergistically with the partner β-lactam to kill the bacteria, bypassing the need for direct MBL inhibition.[2][7]

Q5: What are the expected morphological changes in bacteria treated with this compound combination therapy?

A5: Treatment with this compound alone can lead to the formation of spheroplasts due to the specific inhibition of PBP2.[7][8] When combined with a β-lactam like cefepime, which also targets other PBPs (like PBP3), a more pronounced bactericidal effect is observed, often leading to cell lysis.[7][8]

Quantitative Data

Table 1: MICs (μg/mL) of Cefepime Alone and in Combination with this compound against P. aeruginosa Strains with Different Resistance Mechanisms.

StrainResistance Mechanism(s)Cefepime MICCefepime + 4 μg/mL this compound MICCefepime + 8 μg/mL this compound MIC
PAO1Wild-Type20.50.25
PAOΔmexRMexAB-OprM Upregulation410.5
PAOΔoprDPorin Loss821
PAOΔdacBAmpC Hyperproduction3242
ST175 (blaVIM-2)MBL Producer>256168
ST111 (blaVIM-1)MBL Producer>2563216
Data synthesized from Moya B, et al. Antimicrob Agents Chemother. 2017.

Table 2: Time-Kill Kinetics of Cefepime and this compound against P. aeruginosa PAO1.

Treatment (Concentration)Log10 CFU/mL Reduction at 8 hours
Cefepime (1x MIC)~1.5
This compound (0.25x MIC) + Cefepime (1x MIC)~3.0
This compound (1x MIC) + Cefepime (1x MIC)>3.5
Data synthesized from Moya B, et al. Antimicrob Agents Chemother. 2017.[8]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), this compound stock solution, β-lactam antibiotic stock solution.

  • Procedure:

    • Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the microtiter plate.

    • For combination testing, add a fixed concentration of this compound (e.g., 4 or 8 μg/mL) to each well containing the β-lactam dilutions.

    • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

2. Time-Kill Assay

  • Materials: CAMHB, bacterial culture in logarithmic growth phase, this compound and β-lactam stock solutions, sterile saline, agar plates.

  • Procedure:

    • Prepare flasks with CAMHB containing the desired concentrations of the antimicrobial agents (alone and in combination).

    • Inoculate the flasks with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions in sterile saline and plate onto agar plates.

    • Incubate the plates overnight and count the colonies to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9]

3. Penicillin-Binding Protein (PBP) Inhibition Assay

This is a competitive binding assay using a fluorescently labeled penicillin derivative (e.g., Bocillin FL).

  • Materials: Bacterial cell membranes, Bocillin FL, this compound, SDS-PAGE apparatus, fluorescence imager.

  • Procedure:

    • Isolate bacterial cell membranes containing the PBPs.

    • Pre-incubate the membranes with varying concentrations of this compound for a specified time to allow for binding to PBP2.

    • Add Bocillin FL to the mixture and incubate to allow it to bind to the remaining available PBPs.

    • Stop the reaction and separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

    • The inhibition of PBP2 by this compound will be observed as a decrease in the fluorescence intensity of the PBP2 band compared to the control (no this compound).

Visualizations

Signaling_Pathway_for_AmpC_Regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta-lactam Beta-lactam PBP PBP Beta-lactam->PBP inhibition Muropeptide fragments Muropeptide fragments PBP->Muropeptide fragments release AmpG AmpG Muropeptide fragments->AmpG transport NagZ NagZ AmpD AmpD NagZ->AmpD processing UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide AmpD->UDP-MurNAc-pentapeptide accumulation AmpR_inactive AmpR (Inactive) UDP-MurNAc-pentapeptide->AmpR_inactive binding AmpR_active AmpR (Active) AmpR_inactive->AmpR_active conformational change ampC ampC AmpR_active->ampC induces transcription AmpC beta-lactamase AmpC beta-lactamase ampC->AmpC beta-lactamase translation AmpC beta-lactamase->Beta-lactam hydrolysis

Caption: Signaling pathway for AmpC β-lactamase induction in P. aeruginosa.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Isolate_Bacteria Isolate and culture bacterial strain Prepare_Inoculum Prepare standardized bacterial inoculum Isolate_Bacteria->Prepare_Inoculum PBP_Assay Perform PBP inhibition assay Isolate_Bacteria->PBP_Assay Membrane prep MIC_Assay Perform MIC assay (Broth microdilution) Prepare_Inoculum->MIC_Assay Time_Kill_Assay Perform Time-Kill assay Prepare_Inoculum->Time_Kill_Assay Prepare_Reagents Prepare antibiotic and This compound solutions Prepare_Reagents->MIC_Assay Prepare_Reagents->Time_Kill_Assay Prepare_Reagents->PBP_Assay Analyze_MIC Determine MIC values MIC_Assay->Analyze_MIC Analyze_Time_Kill Plot kill curves and determine bactericidal activity Time_Kill_Assay->Analyze_Time_Kill Analyze_PBP Analyze PBP binding profiles PBP_Assay->Analyze_PBP

Caption: General experimental workflow for assessing this compound combination therapy.

References

Technical Support Center: WCK-5153 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WCK-5153 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in animal models?

This compound is a novel β-lactam enhancer that acts as an inhibitor of Penicillin-Binding Protein 2 (PBP2).[1][2] It is primarily used in preclinical animal models to assess its efficacy in combination with β-lactam antibiotics, such as cefepime, against multidrug-resistant Gram-negative bacteria.[1][3] The most common application is in murine infection models, including thigh and lung infection models, to evaluate its potential for treating challenging bacterial infections.[3]

Q2: What are the common administration routes for this compound in animal studies?

The most frequently documented administration routes for this compound and its combinations in animal models are:

  • Subcutaneous (SC) injection: This route has been used in murine thigh infection models.[4]

  • Intravenous (IV) injection: IV administration has been employed in repeated-dose toxicity studies in rats and dogs.[5]

Q3: How should this compound be formulated for in vivo administration?

This compound is soluble in Dimethyl sulfoxide (DMSO).[6] For in vivo studies, a stock solution in DMSO can be prepared. This stock solution should then be further diluted with a pharmaceutically acceptable vehicle to minimize toxicity. While specific formulations for all studies are not publicly available, a common approach for similar compounds involves a multi-component vehicle system.

Table 1: Example Formulation Components for this compound

ComponentPurposeRecommended Concentration (Example)
This compoundActive Pharmaceutical IngredientTarget dose (e.g., mg/kg)
DMSOSolubilizing agent≤ 10% of final volume
PEG300/PEG400Co-solvent30-40% of final volume
Tween 80Surfactant/Emulsifier1-5% of final volume
Saline or 5% DextroseVehicleq.s. to final volume

Note: The final formulation should be sterile-filtered before administration.

Troubleshooting Guides

Intravenous (IV) Administration

Issue 1: Precipitation of this compound during or after formulation.

  • Possible Cause: The concentration of this compound may be too high for the chosen vehicle, or the proportion of the organic solvent (e.g., DMSO) may be too low in the final formulation.

  • Troubleshooting Steps:

    • Ensure the DMSO stock solution is fully dissolved before diluting with the aqueous vehicle. Gentle warming and sonication may aid dissolution.

    • Increase the proportion of co-solvents like PEG300/400 in the final formulation.

    • Prepare the final diluted formulation immediately before administration to minimize the risk of precipitation over time.

    • Visually inspect the solution for any particulates before drawing it into the syringe.

Issue 2: Adverse reactions in animals during or immediately after IV injection (e.g., vocalization, agitation, respiratory distress).

  • Possible Cause: The formulation itself, particularly the vehicle, may be causing irritation. The infusion rate might be too high, or the substance may have precipitated in the bloodstream.

  • Troubleshooting Steps:

    • Administer a vehicle-only control to determine if the adverse effects are related to the formulation components.

    • Reduce the infusion rate. For bolus injections in mice, administer the dose slowly over 1-2 minutes.

    • Ensure the final concentration of DMSO is as low as possible, ideally below 10%.

    • Consider using a more biocompatible co-solvent system if issues persist.

    • Ensure the injection is truly intravenous and has not extravasated into the surrounding tissue.

Subcutaneous (SC) Administration

Issue 3: Leakage of the formulation from the injection site.

  • Possible Cause: The injection volume may be too large for the chosen site, or the needle may not have been inserted deep enough into the subcutaneous space.

  • Troubleshooting Steps:

    • For mice, limit the injection volume to 5-10 ml/kg. If a larger volume is required, consider splitting the dose into two separate injection sites.

    • Ensure the needle is fully inserted into the tented skin fold before depressing the plunger.

    • After injection, briefly hold the skin at the injection site to allow for tissue apposition and to prevent leakage.

Issue 4: Skin irritation or necrosis at the injection site.

  • Possible Cause: The formulation may be irritating to the subcutaneous tissue, potentially due to high concentrations of organic solvents or the pH of the solution.

  • Troubleshooting Steps:

    • Minimize the concentration of DMSO and other organic co-solvents in the final formulation.

    • Rotate injection sites if repeated dosing is necessary.

    • Dilute the drug to the largest feasible volume to reduce the concentration of irritants at the injection site.

    • Observe the injection site daily for any signs of inflammation or tissue damage.

Experimental Protocols

Murine Thigh Infection Model with Subcutaneous Administration

This protocol is a generalized procedure based on common practices in the field.

  • Animal Model: Use specific pathogen-free mice (e.g., ICR, CD-1), typically female, weighing 20-25g.

  • Immunosuppression: Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.

  • Infection:

    • Culture the bacterial strain of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) to mid-logarithmic phase.

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension (typically 10^6 - 10^7 CFU/mL) into the right thigh muscle.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the partner β-lactam (e.g., cefepime) in sterile water or saline.

    • For co-administration, prepare the final formulations by diluting the stock solutions in a suitable vehicle (see Table 1). The two drugs can be administered as separate injections or as a combined formulation if compatibility is confirmed.

    • Administer the treatment subcutaneously in the scruff of the neck, typically starting 2 hours post-infection.

  • Efficacy Assessment:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/thigh).

    • Compare the bacterial counts in treated groups to an untreated control group to determine the efficacy of the treatment.

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase animal_prep Animal Preparation (Neutropenia Induction) infection Thigh Infection (Intramuscular Injection) animal_prep->infection bacterial_prep Bacterial Inoculum Preparation bacterial_prep->infection drug_prep This compound/Cefepime Formulation treatment Treatment Administration (Subcutaneous Injection) drug_prep->treatment infection->treatment euthanasia Euthanasia & Tissue Collection treatment->euthanasia homogenization Thigh Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating analysis CFU Enumeration & Data Analysis plating->analysis

Murine Thigh Infection Model Workflow

signaling_pathway cluster_bacteria Gram-Negative Bacterium beta_lactamase β-Lactamase cefepime Cefepime (β-Lactam Antibiotic) beta_lactamase->cefepime Inactivates pbp2 PBP2 (Penicillin-Binding Protein 2) cell_wall Cell Wall Synthesis pbp2->cell_wall Essential for bactericidal_effect Bactericidal Effect cefepime->pbp2 Inhibits wck5153 This compound wck5153->pbp2 Inhibits

Mechanism of Action of this compound with Cefepime

Quantitative Data

Table 2: Pharmacokinetic Parameters of Cefepime in Various Animal Species (for reference in co-administration studies)

SpeciesDose (mg/kg)RouteElimination Half-life (t½β) (hours)Volume of Distribution (Vd) (L/kg)Total Body Clearance (ClB) (mL/min/kg)
Ewes20IV1.76 ± 0.070.32 ± 0.012.37 ± 0.05
Ewes20IM2.06 ± 0.11--
Goats10IV2.71 ± 0.080.52 ± 0.04-
Goats10IM4.89 ± 0.24--
Calves5IV---

References

Validation & Comparative

Comparative Analysis of PBP2 Inhibition: aWCK-5153 vs. Zidebactam (WCK 5107)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of aWCK-5153 and zidebactam as inhibitors of Penicillin-Binding Protein 2 (PBP2).

In the landscape of antimicrobial drug development, particularly against multidrug-resistant Gram-negative bacteria, the strategic targeting of essential bacterial enzymes is paramount. Penicillin-Binding Protein 2 (PBP2) is a critical transpeptidase involved in the synthesis of the bacterial cell wall, making it an attractive target for novel therapeutic agents. This guide provides a detailed comparison of two novel diazabicyclooctane (DBO) derivatives, athis compound and zidebactam (formerly WCK 5107), focusing on their inhibitory activity against PBP2. Both compounds are recognized as potent "β-lactam enhancers," which, through their high affinity for PBP2, act synergistically with β-lactam antibiotics.[1][2]

Data Presentation: PBP2 Inhibition

The inhibitory activities of athis compound and zidebactam against PBP2 have been quantified in key Gram-negative pathogens, Pseudomonas aeruginosa and Acinetobacter baumannii. The following tables summarize the 50% inhibitory concentrations (IC50) from comparative studies.

PBP2 Inhibition in Pseudomonas aeruginosa
CompoundPBP2 IC50 (µg/mL)Reference
athis compound0.14 ± 0.05[3]
Zidebactam (WCK 5107)0.26 ± 0.06[3][4]
Comparator: Meropenem0.13 ± 0.02[3]
Comparator: Amdinocillin0.19 ± 0.02[3]
PBP2 Inhibition in Acinetobacter baumannii
CompoundPBP2 IC50 (µg/mL)Reference
athis compound0.01[5][6]
Zidebactam (WCK 5107)0.01[5][6][7]
Comparator: MeropenemComparable to athis compound and Zidebactam[6]
Comparator: Imipenem7 to 8-fold higher than athis compound and Zidebactam[6]

Mechanism of Action: PBP2 Inhibition and β-Lactam Enhancement

Both athis compound and zidebactam are bicyclo-acyl hydrazides (BCHs) derived from a diazabicyclooctane (DBO) scaffold.[3][8][9] Their primary mechanism of antibacterial enhancement is the specific and high-affinity binding to PBP2 in Gram-negative bacteria.[1][6] This inhibition disrupts the normal process of peptidoglycan synthesis, leading to the formation of spheroplasts and eventual cell lysis.[3][8][9] When combined with a β-lactam antibiotic that targets other PBPs (e.g., PBP3), the concomitant inhibition of multiple key enzymes in the cell wall synthesis pathway results in a potent synergistic bactericidal effect.[3][10] This "β-lactam enhancer" effect is a promising strategy to overcome resistance, including that mediated by metallo-β-lactamases (MBLs), as it operates independently of direct β-lactamase inhibition.[2][3]

PBP2_Inhibition_Pathway cluster_drug Inhibitors cluster_bacterial_cell Bacterial Cell aWCK_5153 athis compound PBP2 PBP2 (Transpeptidase) aWCK_5153->PBP2 Inhibits Zidebactam Zidebactam (WCK 5107) Zidebactam->PBP2 Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis (Cell Wall Elongation) PBP2->Peptidoglycan_synthesis Catalyzes Cell_Lysis Spheroplast Formation & Cell Lysis Peptidoglycan_synthesis->Cell_Lysis Disruption leads to

Figure 1: Mechanism of PBP2 inhibition by athis compound and zidebactam.

Experimental Protocols

The determination of PBP2 inhibitory concentrations for athis compound and zidebactam is primarily conducted through a competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin FL.

Protocol: Competitive PBP Binding Assay
  • Preparation of Bacterial Membranes:

    • Bacterial strains (e.g., P. aeruginosa PAO1, A. baumannii clinical isolates) are cultured to the mid-logarithmic phase.

    • Cells are harvested by centrifugation, washed, and then lysed (e.g., by sonication or French press) to release cellular contents.

    • The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction containing the PBPs. The membrane pellet is washed and resuspended in a suitable buffer.

  • Competitive Inhibition:

    • A fixed amount of the prepared bacterial membrane protein is pre-incubated with increasing concentrations of the test inhibitors (athis compound, zidebactam, or comparator agents). The range of concentrations tested is typically from 0.0156 to 32 µg/mL.[3][9]

    • This pre-incubation allows the inhibitors to bind to their target PBPs.

  • Fluorescent Labeling:

    • Following the pre-incubation with the inhibitor, a fixed concentration of Bocillin FL (a fluorescent penicillin derivative) is added to the mixture.

    • Bocillin FL will bind to any PBPs that are not already occupied by the inhibitor.

  • SDS-PAGE and Visualization:

    • The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The gel is then visualized using a fluorescent scanner. The intensity of the fluorescent band corresponding to PBP2 will decrease as the concentration of the inhibitor increases, indicating successful competition for the binding site.

  • Quantification of IC50:

    • The intensity of the PBP2 bands at different inhibitor concentrations is quantified using densitometry software.

    • The IC50 value is then calculated as the concentration of the inhibitor that results in a 50% reduction in the fluorescence intensity of the PBP2 band compared to a control sample with no inhibitor.

Experimental_Workflow start Start prep Bacterial Membrane Preparation start->prep incubate Incubate Membranes with Inhibitor (athis compound or Zidebactam) prep->incubate label Add Bocillin FL (Fluorescent Penicillin) incubate->label sds_page SDS-PAGE Separation of Proteins label->sds_page visualize Fluorescent Scanning of Gel sds_page->visualize quantify Densitometry and IC50 Calculation visualize->quantify end End quantify->end

Figure 2: Workflow for the competitive PBP binding assay.

Conclusion

Both athis compound and zidebactam (WCK 5107) are highly potent and specific inhibitors of PBP2 in P. aeruginosa and A. baumannii. In A. baumannii, their inhibitory activity is identical, with IC50 values of 0.01 µg/mL.[5][6] In P. aeruginosa, athis compound demonstrates a slightly lower IC50 (0.14 µg/mL) compared to zidebactam (0.26 µg/mL), suggesting a marginally higher potency in this species.[3] Their shared mechanism as "β-lactam enhancers" underscores a valuable therapeutic strategy for combating multidrug-resistant Gram-negative infections. The choice between these agents in a clinical setting may depend on other pharmacological properties, such as their pharmacokinetic profiles and spectrum of β-lactamase inhibition when used in combination therapies. Further studies, including in vivo efficacy models, are crucial for fully elucidating their comparative therapeutic potential.

References

Comparative Efficacy of WCK-5153 Against NDM-1 Producing Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WCK-5153's performance against New Delhi metallo-beta-lactamase-1 (NDM-1) producing bacteria, with supporting experimental data and detailed methodologies.

The emergence of carbapenem-resistant Gram-negative bacteria, particularly those producing NDM-1, poses a significant global health threat, rendering many existing β-lactam antibiotics ineffective.[1][2] this compound, a novel bicyclo-acyl hydrazide (BCH), acts as a β-lactam enhancer, showing promise in combating these multidrug-resistant pathogens.[3][4] This guide synthesizes available data on the efficacy of this compound, primarily in combination with cefepime as part of the investigational drug WCK 5222 (cefepime/zidebactam), against NDM-1 producing bacteria and compares its performance with other antibiotic regimens. Zidebactam (WCK 5107) and WCK 5153 are related compounds with a similar mechanism of action.[5]

Mechanism of Action: A Dual Approach

Unlike conventional β-lactamase inhibitors, this compound's primary mechanism is not the direct inhibition of NDM-1.[3][4] Instead, it acts as a potent inhibitor of Penicillin-Binding Protein 2 (PBP2).[3][4][6] This targeted action leads to the formation of spheroplasts, making the bacteria highly susceptible to the action of other β-lactams that target different PBPs, such as cefepime which primarily binds to PBP3.[7] The concurrent inactivation of both PBP2 and PBP3 results in a synergistic and rapid bactericidal effect, even against bacteria producing metallo-β-lactamases (MBLs) like NDM-1.[3]

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism This compound This compound PBP2 PBP2 This compound->PBP2 Inhibits NDM-1 NDM-1 Cefepime Cefepime PBP3 PBP3 Cefepime->PBP3 Inhibits Cell Lysis Cell Lysis Hydrolysis Hydrolysis NDM-1->Hydrolysis Catalyzes Beta-lactams Beta-lactams Beta-lactams->Hydrolysis Substrate for

Fig. 1: Mechanism of this compound and Cefepime Synergy.

In Vitro Efficacy: Comparative MIC Data

Studies have consistently demonstrated the potent in vitro activity of cefepime/zidebactam against NDM-1 producing Enterobacterales. The combination maintains low Minimum Inhibitory Concentrations (MICs) against strains that are resistant to other treatment options.

OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
NDM-producing E. coliCefepime/Zidebactam0.250.25[8][9]
Zidebactam alone0.51[8][9]
Cefepime/Taniborbactam1664[8][9]
Cefepime256256[8]
Aztreonam/Avibactam816[8]
Carbapenemase-producing Enterobacterales (CPOs)Cefepime/Zidebactam116[10]
Polymyxin B1≥16[10]
Cefepime4≥128[10]
Amikacin864[10]

In Vivo Efficacy: Murine Infection Models

The synergistic bactericidal activity observed in vitro translates to significant in vivo efficacy. In murine models of infection with NDM-producing Klebsiella pneumoniae, the combination of cefepime with zidebactam or this compound demonstrated a marked improvement in survival and bacterial clearance compared to cefepime alone.

Murine Peritonitis Model with NDM-producing K. pneumoniae [3]

Treatment GroupDosage (mg/kg)Outcome
Cefepime100 (3 doses)No protection
Cefepime + Zidebactam100 + 19.46 (ED₅₀)50% survival
Cefepime + WCK 5153100 + 49.77 (ED₉₀)90% survival

Murine Thigh Infection Model

In a neutropenic mouse thigh infection model, both zidebactam and this compound enhanced the activity of cefepime and aztreonam against NDM-expressing K. pneumoniae strains.[3] Time-kill studies showed that the combination of cefepime or aztreonam with zidebactam or this compound resulted in a 1 to >3 log₁₀ reduction in bacterial load against MBL-producing K. pneumoniae.[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[11][12]

Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Serial Dilution of Antibiotics Serial Dilution of Antibiotics Serial Dilution of Antibiotics->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Fig. 2: Workflow for MIC Determination.
  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a pure culture of the NDM-1 producing isolate.[11][12]

  • Antibiotic Dilution: Serial twofold dilutions of the test antibiotics (this compound, comparators) are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[12]

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[13]

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[12]

Time-Kill Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

  • Culture Preparation: A log-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh broth.

  • Antibiotic Addition: The test antibiotics are added at specified concentrations (e.g., 1x, 2x, 4x MIC).

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar.

  • Colony Counting: After incubation, the number of viable bacteria (CFU/mL) is determined for each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the bactericidal or bacteriostatic effect. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

In Vivo Murine Thigh Infection Model

This model evaluates the efficacy of antibiotics in a localized infection setting.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: A defined inoculum of the NDM-1 producing bacteria is injected into the thigh muscle of the mice.

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection (e.g., 2 hours) and administered via a route that simulates human pharmacokinetics.

  • Bacterial Load Determination: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/g of tissue).

  • Efficacy Assessment: The reduction in bacterial load in treated mice is compared to that in untreated control mice.

Conclusion

This compound, as a component of cefepime/zidebactam, demonstrates potent efficacy against NDM-1 producing bacteria through its unique mechanism as a β-lactam enhancer. Both in vitro and in vivo studies highlight its superiority over several other antibiotic combinations against these highly resistant pathogens. The synergistic action with cefepime provides a promising therapeutic strategy for infections caused by NDM-1 producing organisms. Further clinical evaluation is warranted to establish its role in treating infections caused by these challenging pathogens.

References

A Head-to-Head Comparison of aWCK-5153 and Other β-Lactam Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates novel therapeutic strategies. β-lactam enhancers, a class of compounds that potentiate the activity of β-lactam antibiotics, represent a significant advancement in combating drug-resistant Gram-negative bacteria. This guide provides a detailed, data-driven comparison of aWCK-5153, a novel β-lactam enhancer, with its close analog zidebactam and the established β-lactamase inhibitor avibactam.

athis compound and zidebactam are novel bicyclo-acyl hydrazide (BCH) derivatives of the diazabicyclooctane (DBO) scaffold.[1] Unlike traditional β-lactamase inhibitors that primarily function by inactivating β-lactamase enzymes, these molecules act as β-lactam enhancers. Their principal mechanism of action is the high-affinity binding to Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis.[2][3] This inhibition of PBP2 leads to the formation of non-viable spherical cells (spheroplasts) and synergistically enhances the activity of partner β-lactams that may target other PBPs, such as PBP3.[2]

Quantitative Performance Data

The following tables summarize the available in vitro data for athis compound and comparator compounds. Direct head-to-head studies across a wide range of pathogens are limited; therefore, data from various studies are presented to provide a comparative overview.

Table 1: Penicillin-Binding Protein 2 (PBP2) Inhibition

This table compares the 50% inhibitory concentrations (IC₅₀) of athis compound and other β-lactam enhancers against PBP2 from various bacterial species. Lower IC₅₀ values indicate higher binding affinity.

CompoundOrganismPBP2 IC₅₀ (µg/mL)Citation(s)
athis compound Acinetobacter baumannii0.01[3]
Pseudomonas aeruginosaNot specified, but noted for high affinity[2]
Klebsiella pneumoniae0.07 ± 0.03[1]
Zidebactam Acinetobacter baumannii0.01[3]
Pseudomonas aeruginosaNot specified, but noted for high affinity[2]
Klebsiella pneumoniae0.08 ± 0.02[1]
Avibactam Pseudomonas aeruginosa1.1[4]
Escherichia coli0.92[4]
Staphylococcus aureus51[4]
Imipenem Acinetobacter baumannii0.07-0.08 (approx.)[3]
Meropenem Acinetobacter baumanniiComparable to athis compound/Zidebactam[3]
Table 2: In Vitro Activity (MIC) of β-Lactam Combinations

This table presents the Minimum Inhibitory Concentration (MIC) values for β-lactam antibiotics when combined with β-lactam enhancers against various bacterial strains. The MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Against P. aeruginosa

CombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% SusceptibleCitation(s)
Cefepime/Zidebactam (1:1)1499.5% (at ≤8 µg/mL)[5]
Cefepime/Zidebactam (2:1)2896.0% (at ≤8 µg/mL)[5]
Ceftazidime/Avibactam>128>12826.3%[6]
Imipenem/Relebactam>128>12817.2%[6]

Against MBL-producing K. pneumoniae

CombinationFold Reduction in β-Lactam MICCitation(s)
Cefepime + athis compound (4 µg/mL)>4[1]
Aztreonam + athis compound (4 µg/mL)>32[1]
Cefepime + Zidebactam (4 µg/mL)>4[1]
Aztreonam + Zidebactam (4 µg/mL)>32[1]

Against Carbapenem-Resistant A. baumannii

CombinationFold Reduction in β-Lactam MICCitation(s)
Cefepime + athis compound (8 µg/mL)4[3][7]
Sulbactam + athis compound (8 µg/mL)8[3][7]
Cefepime + Zidebactam (8 µg/mL)4[3][7]
Sulbactam + Zidebactam (8 µg/mL)8[3][7]
Table 3: Time-Kill Kinetics

Time-kill assays evaluate the rate of bacterial killing over time. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in bacterial count.

CombinationOrganism(s)ObservationCitation(s)
Cefepime or Aztreonam + athis compound/ZidebactamMBL-producing K. pneumoniae1 to >3 log₁₀ kill[1]
Cefepime + athis compound/Zidebactam (at 0.25x MIC)OXA-23-producing A. baumanniiSustained bactericidal activity (>3 log₁₀ kill)[3]
Ceftazidime/AvibactamESBL, KPC, AmpC-producing Enterobacteriaceae≥3-log₁₀ decrease at 6 hours[8]
Ceftazidime/AvibactamP. aeruginosa2-log₁₀ reduction at 6 hours in 3 of 6 isolates[8]

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental procedures discussed in this guide.

G cluster_enhancer β-Lactam Enhancer Pathway cluster_partner Partner β-Lactam Pathway aWCK5153 athis compound PBP2 PBP2 aWCK5153->PBP2 Inhibits Spheroplast Spheroplast Formation (Cell Lysis) PBP2->Spheroplast Leads to Synergy Synergistic Bactericidal Effect Spheroplast->Synergy BetaLactam Partner β-Lactam (e.g., Cefepime) PBP3 PBP3 BetaLactam->PBP3 Inhibits Filamentation Filamentation (Inhibits Cell Division) PBP3->Filamentation Leads to Filamentation->Synergy

Caption: Synergistic mechanism of athis compound and a partner β-lactam.

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Test Compounds in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

G start Start prep_culture Prepare Mid-log Phase Bacterial Culture start->prep_culture add_compound Add Test Compound(s) at Desired Concentration prep_culture->add_compound incubate_shaking Incubate with Shaking at 37°C add_compound->incubate_shaking sampling Collect Aliquots at Time Points (0, 2, 4, 6, 24h) incubate_shaking->sampling serial_dilute_plate Serial Dilute and Plate on Agar sampling->serial_dilute_plate count_cfu Incubate and Count Colony Forming Units (CFU) serial_dilute_plate->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data end End plot_data->end

Caption: Experimental workflow for a time-kill kinetics assay.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of test compounds (e.g., athis compound, partner β-lactam)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: The test compounds are serially diluted (typically two-fold) in CAMHB across the rows of the 96-well plate. For combination testing, one compound is serially diluted in the presence of a fixed concentration of the second compound.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., CAMHB)

  • Test compounds at desired concentrations (often multiples of the MIC)

  • Sterile saline for dilutions

  • Agar plates

  • Incubator with shaking capabilities

Procedure:

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in the test broth.

  • Exposure: The test compound(s) are added to the bacterial culture at the specified concentrations. A growth control without any antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Quantification: The samples are serially diluted in sterile saline and plated on agar plates.

  • Colony Counting: After incubation of the plates, the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are expressed as log₁₀ CFU/mL. A time-kill curve is generated by plotting the log₁₀ CFU/mL against time. Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Penicillin-Binding Protein (PBP) Affinity Assay

This assay determines the binding affinity of a compound to specific PBPs.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Bocillin FL (a fluorescent penicillin derivative)

  • Test compounds at various concentrations

  • SDS-PAGE apparatus

  • Fluorescence imaging system

Procedure:

  • Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to obtain membrane fractions rich in PBPs.

  • Competitive Binding: The membrane preparations are incubated with increasing concentrations of the test compound (e.g., athis compound) to allow for binding to the PBPs.

  • Fluorescent Labeling: Bocillin FL is then added to the mixture. It will bind to the PBPs that are not already occupied by the test compound.

  • SDS-PAGE: The proteins in the membrane preparations are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Detection: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to the different PBPs is quantified.

  • IC₅₀ Determination: The IC₅₀ is calculated as the concentration of the test compound that results in a 50% reduction in the fluorescence intensity of the Bocillin FL-labeled PBP band, compared to a control without the test compound.

References

WCK-5153: A Targeted Approach to Overcoming Beta-Lactam Resistance Through PBP2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of WCK-5153's Penicillin-Binding Protein Cross-Reactivity and Synergistic Potential

In the landscape of rising antimicrobial resistance, the development of novel agents that can restore the efficacy of existing antibiotics is a critical area of research. This compound is a novel bicyclo-acyl hydrazide that acts as a β-lactam "enhancer," specifically designed to potentiate the activity of β-lactam antibiotics against challenging Gram-negative pathogens.[1] This guide provides a comparative analysis of this compound's cross-reactivity with penicillin-binding proteins (PBPs) and its performance alongside other beta-lactam antibiotics, supported by experimental data.

Mechanism of Action: A Synergistic Strike on the Bacterial Cell Wall

This compound's primary mechanism of action is the specific and high-affinity inhibition of Penicillin-Binding Protein 2 (PBP2).[1] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating PBP2, this compound disrupts cell wall maintenance and synthesis, leading to the formation of non-viable spherical cells, or spheroplasts.[1]

Crucially, this compound is not designed to be a standalone antibiotic. Its strength lies in its ability to act synergistically with other β-lactam antibiotics, such as cefepime, which primarily target other PBPs. For instance, cefepime has a high affinity for PBP3 and PBP1a in Pseudomonas aeruginosa.[1] The concomitant inhibition of PBP2 by this compound and other essential PBPs by a partner β-lactam results in a multi-pronged attack on the bacterial cell wall, leading to enhanced bactericidal activity and overcoming resistance mechanisms.[1]

Synergistic Mechanism of this compound and Cefepime Synergistic Mechanism of this compound and Cefepime cluster_drugs Therapeutic Agents cluster_pbps Penicillin-Binding Proteins (PBPs) cluster_effect Result This compound This compound PBP2 PBP2 This compound->PBP2 Inhibits Cefepime Cefepime PBP3 PBP3 Cefepime->PBP3 Inhibits PBP1a PBP1a Cefepime->PBP1a Inhibits Disrupted Cell Wall Synthesis Disrupted Cell Wall Synthesis PBP2->Disrupted Cell Wall Synthesis PBP3->Disrupted Cell Wall Synthesis PBP1a->Disrupted Cell Wall Synthesis Bactericidal Synergy Bactericidal Synergy Disrupted Cell Wall Synthesis->Bactericidal Synergy

Caption: Synergistic inhibition of multiple PBPs by this compound and cefepime.

Comparative PBP Binding Affinity

The efficacy of this compound as a β-lactam enhancer is rooted in its high and specific affinity for PBP2. The following tables summarize the 50% inhibitory concentrations (IC50s) of this compound and comparator β-lactam antibiotics against PBPs from Pseudomonas aeruginosa PAO1 and Acinetobacter baumannii ATCC 19606. Lower IC50 values indicate higher binding affinity.

Table 1: PBP Binding Affinity (IC50, µg/mL) in Pseudomonas aeruginosa PAO1

CompoundPBP1aPBP1bPBP2PBP3PBP4
This compound >32>320.14 >32>32
Zidebactam>32>320.26>32>32
Cefepime0.06>32>320.03>32
Meropenem>32>320.250.030.03
Amdinocillin>32>320.25>32>32
Data sourced from Moya et al., 2017.[1]

Table 2: PBP Binding Affinity (IC50, µg/mL) in Acinetobacter baumannii ATCC 19606

CompoundPBP1aPBP1bPBP2PBP3
This compound >2>20.01 >2
Zidebactam>2>20.01>2
Cefepime0.08>2>20.04
Ceftazidime0.12>2>20.04
Meropenem0.08>20.070.04
Sulbactam0.080.12>20.04
Data sourced from Moya et al., 2017.

As the data illustrates, this compound exhibits potent and selective inhibition of PBP2 in both P. aeruginosa and A. baumannii, with IC50 values significantly lower than those for other PBPs. This high specificity minimizes off-target effects and contributes to its favorable synergistic profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MICs of this compound and comparator agents are determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending colonies from an overnight culture in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: Serial two-fold dilutions of the test compounds are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay for Synergy Assessment

Time-kill assays are performed to evaluate the bactericidal activity and synergistic potential of drug combinations.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in CAMHB.

  • Drug Exposure: The bacterial suspension is exposed to the test compounds alone and in combination at clinically relevant concentrations (e.g., 0.25x, 1x, and 4x the MIC).

  • Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours) and serially diluted in saline. The diluted samples are plated on nutrient agar plates.

  • Colony Counting: The plates are incubated at 37°C for 18-24 hours, and the number of viable colonies is counted.

  • Data Analysis: Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Penicillin-Binding Protein (PBP) Binding Assay

A competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin FL, is employed to determine the PBP binding affinity of test compounds.

PBP Binding Assay Workflow PBP Binding Assay Workflow cluster_materials Materials Bacterial Culture Bacterial Culture Membrane Preparation Membrane Preparation Bacterial Culture->Membrane Preparation Lyse cells Incubation with Test Compound Incubation with Test Compound Membrane Preparation->Incubation with Test Compound Isolate membranes Addition of Fluorescent Penicillin Addition of Fluorescent Penicillin Incubation with Test Compound->Addition of Fluorescent Penicillin Varying concentrations SDS-PAGE SDS-PAGE Addition of Fluorescent Penicillin->SDS-PAGE Incubate Fluorescence Detection Fluorescence Detection SDS-PAGE->Fluorescence Detection Separate proteins IC50 Determination IC50 Determination Fluorescence Detection->IC50 Determination Quantify band intensity Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Incubation with Test Compound Fluorescent Penicillin (e.g., Bocillin FL) Fluorescent Penicillin (e.g., Bocillin FL) Fluorescent Penicillin (e.g., Bocillin FL)->Addition of Fluorescent Penicillin

Caption: General workflow for a competitive PBP binding assay.

  • Membrane Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and lysed. The cell membranes containing the PBPs are isolated by ultracentrifugation.

  • Competitive Binding: The isolated membranes are incubated with varying concentrations of the test compound (e.g., this compound) to allow for binding to the PBPs.

  • Fluorescent Labeling: A fixed concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) is added to the mixture. This fluorescent probe will bind to any PBPs not already occupied by the test compound.

  • Separation and Detection: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence imager.

  • IC50 Determination: The intensity of the fluorescent bands is quantified. The IC50 is the concentration of the test compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to a control with no test compound.

Conclusion

This compound demonstrates a highly specific and potent inhibitory activity against PBP2 in key Gram-negative pathogens. This targeted approach, in combination with β-lactams that inhibit other essential PBPs, represents a promising strategy to overcome resistance and enhance the bactericidal efficacy of existing antibiotic classes. The data presented in this guide underscores the potential of this compound as a valuable β-lactam enhancer in the fight against multidrug-resistant infections. Further clinical development of this compound in combination with partners like cefepime is warranted.

References

A Head-to-Head Comparison: aWCK-5153/Cefepime vs. Ceftazidime-Avibactam in the Fight Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A new investigational β-lactam enhancer, aWCK-5153, in combination with the fourth-generation cephalosporin cefepime, is emerging as a potent weapon against multidrug-resistant (MDR) Gram-negative bacteria. This guide provides a comprehensive comparison of the synergistic activity of athis compound/cefepime with the established β-lactam/β-lactamase inhibitor combination, ceftazidime-avibactam, supported by available preclinical data.

This comparison guide synthesizes in vitro data for cefepime-zidebactam (WCK 5222) as a proxy for athis compound/cefepime, given that zidebactam and athis compound are closely related bicyclo-acyl hydrazide compounds that share a common mechanism of action as β-lactam enhancers through the inhibition of penicillin-binding protein 2 (PBP2).

At a Glance: Key Performance Indicators

Featureathis compound/Cefepime (Cefepime-Zidebactam)Ceftazidime-Avibactam
Mechanism of Synergy β-lactam enhancer (athis compound) inhibits PBP2, leading to enhanced cefepime activity.β-lactamase inhibitor (avibactam) protects ceftazidime from degradation by serine β-lactamases.
Activity Against Metallo-β-Lactamase (MBL) Producers Active, as the mechanism does not rely on β-lactamase inhibition.[1]Not active, as avibactam does not inhibit MBLs.[2]
Potency Against P. aeruginosa Generally more potent, including against ceftazidime-avibactam resistant strains.[1][3]Potent, but resistance is emerging.
Activity Against A. baumannii Demonstrates significant in vivo potentiation of cefepime.Limited activity.
Activity Against Carbapenem-Resistant Enterobacterales (CRE) High activity against KPC and NDM producers.[2]High activity against KPC and OXA-48 producers; not active against NDM producers.[2]

Quantitative Data Summary

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of cefepime-zidebactam and ceftazidime-avibactam against various clinically significant Gram-negative bacteria. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity Against Enterobacterales

Organism/EnzymeCefepime-Zidebactam MIC₅₀/₉₀ (mg/L)Ceftazidime-Avibactam MIC₅₀/₉₀ (mg/L)Reference
All Enterobacterales0.125/10.25/2[2][4]
Carbapenem-Resistant Enterobacterales (CRE)0.5/40.5/8[3]
K. pneumoniae carbapenemase (KPC) producers≤2 (92% inhibited)0.5/2[2][4]
New Delhi metallo-β-lactamase (NDM) producers≤2 (79.7% inhibited)>32/>32[2][4]

Table 2: In Vitro Activity Against Pseudomonas aeruginosa

Organism SubsetCefepime-Zidebactam MIC₅₀/₉₀ (mg/L)Ceftazidime-Avibactam MIC₅₀/₉₀ (mg/L)Reference
All P. aeruginosa2/84/16[2][4]
Carbapenem-Resistant P. aeruginosa4/168/32[3]
Ceftazidime-Avibactam-Resistant P. aeruginosa8/32-[3]

Table 3: In Vitro Activity Against Acinetobacter baumannii

Organism SubsetCefepime-Zidebactam MIC₅₀/₉₀ (mg/L)Ceftazidime-Avibactam MIC₅₀/₉₀ (mg/L)Reference
Carbapenem-Resistant A. baumannii16/3264/>64

Mechanisms of Action and Synergy

The synergistic effects of these two drug combinations are achieved through fundamentally different mechanisms.

athis compound/Cefepime: A β-Lactam Enhancer Approach

athis compound acts as a "β-lactam enhancer." It does not primarily function by inhibiting β-lactamases. Instead, it specifically and with high affinity binds to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. This binding is crucial for the synthesis of the bacterial cell wall. Cefepime, on the other hand, preferentially binds to other PBPs. The simultaneous binding of athis compound to PBP2 and cefepime to other PBPs leads to a potent synergistic effect, resulting in rapid bacterial cell death. This dual-target approach is particularly effective against bacteria that produce metallo-β-lactamases (MBLs), as the mechanism of action bypasses the need for β-lactamase inhibition.

aWCK5153_Cefepime_Synergy cluster_bacteria Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane PBP2 PBP2 Cell_Wall Peptidoglycan Cell Wall PBP2->Cell_Wall Synthesis Other_PBPs Other PBPs Other_PBPs->Cell_Wall Synthesis & Cross-linking Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Disruption leads to aWCK5153 athis compound aWCK5153->PBP2 Inhibits Cefepime Cefepime Cefepime->Other_PBPs Inhibits

athis compound/Cefepime Synergistic Mechanism
Ceftazidime-Avibactam: The β-Lactamase Inhibitor Strategy

Ceftazidime-avibactam's synergy relies on a more traditional approach. Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a broad range of serine β-lactamases, including Ambler class A (e.g., KPC), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[2] By inactivating these enzymes, avibactam restores the activity of ceftazidime, allowing it to bind to its target PBPs and disrupt cell wall synthesis. However, avibactam is not effective against metallo-β-lactamases (MBLs), which are a significant source of carbapenem resistance.

Ceftazidime_Avibactam_Synergy cluster_bacteria Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Beta_Lactamase Serine β-Lactamases (KPC, AmpC, OXA-48) PBPs Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to Ceftazidime Ceftazidime Ceftazidime->Beta_Lactamase Degraded by Ceftazidime->PBPs Inhibits Avibactam Avibactam Avibactam->Beta_Lactamase Inhibits

Ceftazidime-Avibactam Synergistic Mechanism

Mechanisms of Resistance to Ceftazidime-Avibactam

Understanding the resistance mechanisms to existing therapies is crucial for the development of new agents. Resistance to ceftazidime-avibactam can emerge through several pathways.

CAZ_AVI_Resistance cluster_mechanisms Resistance Mechanisms Resistance Ceftazidime-Avibactam Resistance BL_Mutations β-Lactamase Mutations (e.g., KPC variants) BL_Mutations->Resistance Porin_Loss Porin Channel Loss/Mutation (e.g., OmpK35/36) Porin_Loss->Resistance Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Resistance MBL_Production Metallo-β-Lactamase (MBL) Production MBL_Production->Resistance

Mechanisms of Ceftazidime-Avibactam Resistance

Experimental Protocols

The data presented in this guide are primarily derived from in vitro studies employing standardized methodologies.

Minimum Inhibitory Concentration (MIC) Determination

MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). In this assay, serial twofold dilutions of the antimicrobial agents are prepared in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated at a specified temperature and duration. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of antimicrobial agents over time. A standardized inoculum of the test organism is added to a series of tubes containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC). Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Checkerboard Synergy Testing

The checkerboard method is used to systematically evaluate the interaction between two antimicrobial agents. A two-dimensional array of antimicrobial concentrations is created in a microtiter plate, with one agent diluted along the x-axis and the other along the y-axis. Each well is inoculated with a standardized bacterial suspension. After incubation, the wells are examined for growth. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy. The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone. An FIC index of ≤0.5 is generally considered synergistic.

Conclusion

The combination of athis compound with cefepime, represented here by its close analog zidebactam, demonstrates a promising and distinct mechanism of synergistic activity against a broad spectrum of multidrug-resistant Gram-negative bacteria. Its potent PBP2 inhibition provides a "β-lactam enhancer" effect that is notably active against metallo-β-lactamase-producing isolates, a key resistance mechanism that limits the efficacy of ceftazidime-avibactam. Head-to-head in vitro data suggest that cefepime-zidebactam has a broader spectrum of activity, particularly against P. aeruginosa and A. baumannii, and may be a valuable therapeutic option for infections caused by carbapenem-resistant Enterobacterales, including those resistant to ceftazidime-avibactam. Further clinical investigation is warranted to fully elucidate the therapeutic potential of athis compound in combination with cefepime.

References

Evaluating the Post-Antibiotic Effect of WCK-5153 Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the post-antibiotic effect (PAE) of WCK-5153 combinations, designed for researchers, scientists, and drug development professionals. This compound is a novel β-lactam "enhancer" that functions by inhibiting penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, such as Pseudomonas aeruginosa. This mechanism restores the efficacy of β-lactam antibiotics against many resistant strains. While direct quantitative data on the PAE of this compound combinations is not yet widely published, this guide offers a framework for its evaluation by presenting available data on its synergistic activity, detailing the experimental protocols for PAE determination, and providing a comparative analysis with established β-lactam/β-lactamase inhibitor combinations.

Understanding the Mechanism of Action

This compound's primary role is not as a standalone antibiotic but as a potentiator for other β-lactam drugs. By binding to PBP2, it disrupts the bacterial cell wall synthesis, making the bacteria more susceptible to the action of other β-lactams that may target different PBPs. This synergistic interaction is crucial for overcoming resistance mechanisms.

Mechanism of Action of this compound Combinations cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane Peptidoglycan Synthesis Peptidoglycan Synthesis Inner Membrane->Peptidoglycan Synthesis Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Disruption leads to This compound This compound PBP2 PBP2 This compound->PBP2 Inhibits Beta-Lactam Antibiotic Beta-Lactam Antibiotic Other PBPs Other PBPs Beta-Lactam Antibiotic->Other PBPs Inhibits PBP2->Peptidoglycan Synthesis Required for Other PBPs->Peptidoglycan Synthesis Required for

Caption: Signaling pathway of this compound and a partner β-lactam antibiotic.

Synergistic Activity of this compound Combinations

While specific PAE data is limited, numerous studies have demonstrated the potent synergistic activity of this compound in combination with β-lactam antibiotics, most notably as the combination product WCK 5222 (cefepime-zidebactam). This synergy is evident in the significant reduction of Minimum Inhibitory Concentrations (MICs) for various multidrug-resistant Gram-negative pathogens.

PathogenAntibioticMIC without this compound (μg/mL)MIC with this compound (μg/mL)Fold Reduction
P. aeruginosa (Carbapenem-Resistant)Cefepime≥644 - 32-
K. pneumoniae (Carbapenem-Resistant)Cefepime≥32≤4≥8
A. baumannii (Carbapenem-Resistant)Cefepime64164

Note: Data is compiled from various in vitro studies. Actual values can vary depending on the specific strain and testing conditions.

Experimental Protocol for Determining the Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. The following is a generalized in vitro protocol for its determination.

Experimental Workflow for In Vitro PAE Determination Start Start Bacterial Culture Preparation Prepare logarithmic phase bacterial culture Start->Bacterial Culture Preparation Exposure Expose bacteria to antibiotic (e.g., 1-2 hours at 5-10x MIC) Bacterial Culture Preparation->Exposure Control Parallel culture without antibiotic exposure Bacterial Culture Preparation->Control Removal Remove antibiotic by dilution or washing Exposure->Removal Regrowth Monitoring Monitor bacterial regrowth over time (viable counts or spectrophotometry) Removal->Regrowth Monitoring Calculation Calculate PAE = T - C Regrowth Monitoring->Calculation Control->Regrowth Monitoring End End Calculation->End

Caption: A generalized workflow for determining the in vitro Post-Antibiotic Effect.

Detailed Steps:

  • Bacterial Strain and Culture Conditions:

    • Select the bacterial strain of interest (e.g., P. aeruginosa ATCC 27853).

    • Grow the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth (approximately 10^7 to 10^8 CFU/mL).

  • Antibiotic Exposure:

    • Prepare the this compound combination and the comparator antibiotics at the desired concentrations (typically 5-10 times the MIC).

    • Add the antibiotic to the bacterial culture and incubate for a defined period (usually 1 to 2 hours) at 37°C with shaking.

    • Include a control culture with no antibiotic.

  • Antibiotic Removal:

    • To remove the antibiotic, dilute the culture 1:1000 or 1:10,000 in pre-warmed, antibiotic-free broth. This dilution reduces the antibiotic concentration to well below the MIC.

    • Alternatively, the bacteria can be centrifuged, the supernatant containing the antibiotic discarded, and the bacterial pellet resuspended in fresh, antibiotic-free broth. This washing step can be repeated.

  • Monitoring of Regrowth:

    • Incubate both the antibiotic-exposed and the control cultures at 37°C.

    • At regular intervals (e.g., every 1-2 hours), take samples from both cultures to determine the bacterial concentration. This can be done by:

      • Viable Counts: Performing serial dilutions and plating on agar plates to count the number of colony-forming units (CFU/mL).

      • Spectrophotometry: Measuring the optical density (OD) of the cultures at a specific wavelength (e.g., 600 nm).

  • Calculation of PAE:

    • The PAE is calculated using the formula: PAE = T - C

      • T is the time required for the bacterial count in the antibiotic-exposed culture to increase by 1 log10 (or for the OD to reach a predetermined value) after antibiotic removal.

      • C is the corresponding time for the control culture to increase by 1 log10 (or reach the same OD value).

Comparative PAE Data for Established β-Lactam/β-Lactamase Inhibitor Combinations

To provide a context for the potential PAE of this compound combinations, the following table summarizes published PAE data for other commonly used β-lactam/β-lactamase inhibitor combinations against Gram-negative bacteria. It is important to note that PAE is dependent on the specific bacterial strain, antibiotic concentration, and exposure time.

Antibiotic CombinationPathogenPAE (hours)
Piperacillin-TazobactamP. aeruginosa0.5 - 2.0
Ceftazidime-AvibactamK. pneumoniae (KPC-producing)1.5 - 3.0
Meropenem-VaborbactamEnterobacteriaceae (CRE)2.0 - 4.0
Imipenem-RelebactamP. aeruginosa1.0 - 2.5

Note: These values are approximate and collated from various studies. Direct comparison requires standardized experimental conditions.

Conclusion

This compound, as a β-lactam enhancer, shows significant promise in combating antibiotic resistance in Gram-negative pathogens. While direct, published quantitative data on the post-antibiotic effect of this compound combinations are currently scarce, the strong synergistic activity observed in numerous studies suggests that a significant PAE is likely. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the PAE of this compound combinations in their own laboratories. The comparative data on existing antibiotic combinations further aids in contextualizing the potential performance of this novel therapeutic agent. Further studies are warranted to fully elucidate the pharmacodynamic profile of this compound combinations, including their PAE, which will be crucial for optimizing dosing regimens and ensuring clinical success.

aWCK-5153 in combination with cefepime versus cefepime alone: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational β-lactam/β-lactam enhancer combination aWCK-5153 (cefepime-zidebactam) versus the fourth-generation cephalosporin cefepime administered alone. The comparison is based on available preclinical experimental data, focusing on the mechanism of action, in vitro antimicrobial activity, and in vivo efficacy in animal models.

Mechanism of Action: A Synergistic Approach

Cefepime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), primarily PBP3.[1][2] Resistance to cefepime in Gram-negative bacteria often arises from the production of β-lactamase enzymes that hydrolyze the antibiotic, or through modifications of PBPs.[3]

athis compound combines cefepime with zidebactam, a novel β-lactam enhancer, which introduces a dual mechanism of action. Zidebactam contributes to the combination's efficacy in two ways: it inhibits certain Ambler class A and C β-lactamases, protecting cefepime from degradation, and it possesses intrinsic antibacterial activity by binding with high affinity to PBP2.[4][5][6] The simultaneous targeting of both PBP2 (by zidebactam) and PBP3 (by cefepime) results in a more potent bactericidal effect against a wide range of Gram-negative pathogens.[7]

cluster_cefepime Cefepime Monotherapy Cefepime Cefepime PBP3 Penicillin-Binding Protein 3 (PBP3) Cefepime->PBP3 Binds to & Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP3->CellWall Inhibition of Transpeptidation Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action for cefepime monotherapy.

cluster_combination athis compound (Cefepime-Zidebactam) Combination Cefepime Cefepime PBP3 Penicillin-Binding Protein 3 (PBP3) Cefepime->PBP3 Binds to & Inhibits Zidebactam Zidebactam PBP2 Penicillin-Binding Protein 2 (PBP2) Zidebactam->PBP2 Binds to & Inhibits BetaLactamase β-Lactamase Enzymes Zidebactam->BetaLactamase Inhibition CellWall Peptidoglycan Cell Wall Synthesis PBP3->CellWall PBP2->CellWall Synergistic Inhibition of Transpeptidation BetaLactamase->Cefepime Hydrolysis Lysis Enhanced Bacterial Cell Lysis CellWall->Lysis Disruption leads to

Caption: Dual mechanism of action for athis compound.

Comparative In Vitro Activity

The addition of zidebactam significantly enhances the in vitro activity of cefepime against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacilli. In studies using large collections of clinical isolates, cefepime-zidebactam consistently demonstrated lower minimum inhibitory concentrations (MICs) compared to cefepime alone.

Table 1: Comparative In Vitro Activity against Non-Carbapenem-Susceptible Enterobacterales [3]

Antibacterial AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Cefepime-Zidebactam (1:1)≤0.03 to >640.54
Cefepime Alone≤0.06 to >6464>64

Table 2: Comparative In Vitro Activity against Multidrug-Resistant P. aeruginosa [3]

Antibacterial AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Cefepime-Zidebactam (1:1)0.25 to >64416
Cefepime Alone0.25 to >6416>64

Table 3: Comparative In Vitro Activity against Acinetobacter spp. [8]

Antibacterial AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Cefepime-Zidebactam (1:1)≤0.06 to >641632
Cefepime Alone≤0.06 to >6464>64

Data compiled from studies on large collections of clinical isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Comparative In Vivo Efficacy

Preclinical studies using neutropenic murine infection models corroborate the enhanced activity observed in vitro. In these models, human-simulated exposures of athis compound demonstrated significant bactericidal activity against carbapenem-resistant pathogens, whereas cefepime monotherapy was largely ineffective.

Table 4: In Vivo Efficacy in Murine Infection Models against Carbapenem-Resistant Strains

Infection ModelPathogenTreatment GroupMean Change in Bacterial Load (log₁₀ CFU) at 24h
Neutropenic Lung[6]A. baumanniiCefepime-Zidebactam (WCK 5222)-3.34 ± 0.85
Cefepime Alone>+2.0 (Growth)
Zidebactam Alone>+2.0 (Growth)
Neutropenic Thigh[9]A. baumanniiCefepime-Zidebactam (WCK 5222)-2.09 ± 1.01
Cefepime MonotherapyNo Activity (Growth)
Zidebactam MonotherapyNo Activity (Growth)
Neutropenic Thigh[10]P. aeruginosaCefepime-Zidebactam (WCK 5222)-1.62 ± 0.58
Cefepime MonotherapyNo Activity (Growth)

Results show the mean change in bacterial colony-forming units (CFU) from 0-hour controls. Negative values indicate bacterial killing.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and reproducible methodologies.

In Vitro Susceptibility Testing

  • Methodology: Minimum inhibitory concentrations (MICs) were determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Procedure: Bacterial isolates were grown to a standardized concentration and inoculated into 96-well microtiter plates containing serial twofold dilutions of the antimicrobial agents. The plates were incubated at 35-37°C for 16-20 hours. The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth. Cefepime and zidebactam were tested both individually and in a fixed 1:1 concentration ratio.[3][8]

Neutropenic Murine Infection Models The in vivo efficacy of cefepime-zidebactam in comparison to cefepime alone was evaluated in established neutropenic murine thigh and lung infection models.[6][9]

  • Animal Model: Immunocompromised mice (rendered neutropenic by cyclophosphamide injections) were used to simulate infections in vulnerable patient populations.

  • Infection: Mice were inoculated intramuscularly (thigh model) or intranasally (lung model) with a standardized suspension of the challenge bacterial isolate.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment was initiated. Mice received human-simulated regimens of cefepime-zidebactam, cefepime alone, or zidebactam alone, administered subcutaneously over 24 hours to mimic human pharmacokinetic profiles.

  • Endpoint: After 24 hours of therapy, mice were euthanized, and the target tissue (thigh muscle or lungs) was harvested, homogenized, and plated to quantify the bacterial burden (CFU). The efficacy was determined by comparing the change in bacterial load relative to 0-hour controls.[6][9]

cluster_workflow Neutropenic Murine Infection Model Workflow Start Start: Select Murine Model Neutropenia Induce Neutropenia (e.g., Cyclophosphamide) Start->Neutropenia Infection Bacterial Inoculation (Thigh or Lung) Neutropenia->Infection Treatment Administer Human-Simulated Regimens for 24h Infection->Treatment 2h post-infection Group1 Group 1: athis compound Group2 Group 2: Cefepime Alone Group3 Group 3: Control (Vehicle) Treatment->Group1 Treatment->Group2 Treatment->Group3 Harvest Euthanize & Harvest Tissue (Thigh/Lungs) Treatment->Harvest 24h post-treatment Quantify Homogenize & Plate for CFU Quantification Harvest->Quantify End Endpoint: Compare Δlog₁₀ CFU Quantify->End

Caption: Workflow for in vivo efficacy testing.

Conclusion

The available experimental data from in vitro and in vivo studies provide strong evidence for the enhanced antimicrobial activity of athis compound (cefepime-zidebactam) compared to cefepime monotherapy. The addition of zidebactam restores and enhances cefepime's activity against many cefepime-resistant, multidrug-resistant, and carbapenem-resistant Gram-negative pathogens. This is achieved through a dual mechanism involving PBP2 binding and β-lactamase inhibition. While direct head-to-head clinical trials comparing the combination to cefepime alone are not available, the pivotal Phase III ENHANCE 1 trial demonstrated superiority of cefepime-zidebactam over meropenem for complicated urinary tract infections, further supporting its potential as a valuable therapeutic option.[11]

References

Safety Operating Guide

Navigating the Safe Disposal of WCK-5153 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational integrity and environmental responsibility. While specific disposal protocols for the novel β-lactamase enhancer WCK-5153 are not publicly available, established best practices for chemical waste management provide a robust framework for its handling. This guide synthesizes general procedures for the proper disposal of research-grade chemical compounds like this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Core Principles of Chemical Waste Disposal

The responsible disposal of any chemical, including this compound, begins with a thorough waste determination.[1] This process involves classifying the waste as chemical, biological, radiological, or a mixture.[1] For a research compound like this compound, which is intended for laboratory use only, it should be treated as hazardous chemical waste unless a comprehensive safety data sheet (SDS) explicitly states otherwise.[2][3][4]

The fundamental steps for proper chemical waste disposal, applicable to this compound, are as follows:

  • Waste Identification and Segregation: All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., gloves, pipette tips, bench paper), should be considered hazardous solid chemical waste.[4] It is crucial to segregate this waste from other waste streams to prevent unintended chemical reactions.

  • Container Selection and Labeling: Waste must be collected in appropriate, compatible containers that can be securely closed. These containers must be clearly labeled as "Hazardous Waste" and should identify the contents, including the name "this compound" and any other chemicals present in the waste.[4]

  • Storage: Hazardous waste containers should be stored in a designated satellite accumulation area within the laboratory. These areas must be secure, and liquid waste containers should be placed in secondary containment to prevent spills. Containers must remain closed except when adding waste.[4]

  • Disposal Request: Once a waste container is full, a chemical waste collection request should be submitted to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

Quantitative Data on this compound

While specific disposal data is unavailable, the following table summarizes key chemical and physical properties of this compound that are relevant for its handling and storage.

PropertyValueSource
CAS Number 1436862-38-2[3][5][6]
Molecular Formula C12H19N5O7S[5][6]
Molecular Weight 377.37 g/mol [3][5]
Appearance Solid, White[3]
Storage (Powder) -20°C for up to 3 years[3]
Storage (In Solvent) -80°C for up to 1 year[3]
Solubility in DMSO 3.77 mg/mL (9.99 mM)[3]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the public domain. The development of such protocols would typically be part of a comprehensive waste management plan and would require a detailed analysis of the compound's reactivity and potential environmental fate, information that is not currently available. In the absence of specific protocols, adherence to general chemical waste disposal procedures is paramount.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

WCK5153_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A This compound Contaminated Waste (Solid & Liquid) B Select Compatible, Labeled Waste Container A->B 1. Identify C Segregate from Incompatible Waste B->C 2. Prepare D Place Waste in Container C->D 3. Collect E Store in Designated Satellite Accumulation Area D->E 4. Store F Keep Container Securely Closed E->F G Use Secondary Containment (for liquids) E->G H Container Full E->H Monitor Fill Level I Submit Waste Collection Request to EHS H->I Initiate J Professional Disposal by Licensed Contractor I->J Arrange

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific chemical hygiene plan and waste disposal procedures.[4][7] For detailed handling and disposal instructions for this compound, it is imperative to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier.[2][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WCK-5153
Reactant of Route 2
Reactant of Route 2
WCK-5153

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.